4-(3-Fluorophenoxy)butan-1-ol
説明
Structure
3D Structure
特性
IUPAC Name |
4-(3-fluorophenoxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8,12H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBAUMRJRLBJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: The Strategic Role of Fluorinated Aryl-Alkyl Ethers in Medicinal Chemistry
An In-depth Technical Guide to 4-(3-fluorophenoxy)butan-1-ol for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When integrated into an aryl-alkyl ether scaffold, such as that of 4-(3-fluorophenoxy)butan-1-ol, these effects are combined with the structural versatility and conformational flexibility of the ether linkage. This guide provides a detailed examination of the physical and chemical properties of 4-(3-fluorophenoxy)butan-1-ol, offering foundational knowledge for its potential application in the synthesis and development of novel therapeutic agents. As a bifunctional molecule featuring a terminal alcohol and a fluorinated aromatic ring, it represents a valuable building block for creating more complex pharmaceutical intermediates.
Molecular Structure and Physicochemical Properties
The structure of 4-(3-fluorophenoxy)butan-1-ol combines a flexible butan-1-ol chain with a rigid, electronically modified 3-fluorophenoxy group. This amalgamation of features dictates its physical and chemical behavior.
Caption: Chemical structure of 4-(3-fluorophenoxy)butan-1-ol.
Summary of Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures.
| Property | Predicted/Calculated Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₃FO₂ | - |
| Molecular Weight | 184.21 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar alkyl-aryl ethers and butanol derivatives. |
| Boiling Point | >200 °C | Higher than butanol (~117°C) and fluorophenol due to increased molecular weight and hydrogen bonding capability. |
| Solubility | Sparingly soluble in water; Miscible with organic solvents (e.g., ethanol, acetone, THF) | The polar alcohol group allows for limited aqueous solubility, while the larger hydrophobic aryl-alkyl chain favors solubility in organic solvents.[2] |
| pKa | ~15-16 | The pKa of the terminal hydroxyl group is expected to be similar to that of other primary alcohols like 1-butanol.[3] |
| LogP (Octanol/Water) | ~2.0 - 2.5 | Calculated based on the contributions of the fluorophenyl, ether, and butanol moieties. The fluorine atom slightly increases lipophilicity. |
Spectroscopic Profile: A Predictive Analysis
For a novel compound, spectroscopic analysis is essential for structural confirmation. The following is a predicted spectroscopic profile for 4-(3-fluorophenoxy)butan-1-ol based on established principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy
-
Aromatic Region (δ 6.8-7.4 ppm): Four signals corresponding to the protons on the fluorophenyl ring. The fluorine atom will induce complex splitting patterns (doublets of doublets, triplets of doublets).
-
Ether-linked Methylene (δ ~4.0 ppm): A triplet corresponding to the -O-CH₂- group of the butyl chain, deshielded by the adjacent oxygen atom.
-
Alcohol-linked Methylene (δ ~3.6 ppm): A triplet corresponding to the -CH₂-OH group, deshielded by the hydroxyl group.
-
Alkyl Chain Methylene (δ ~1.6-1.9 ppm): Two overlapping multiplets for the two internal -CH₂- groups of the butyl chain.
-
Hydroxyl Proton (δ variable): A broad singlet that can exchange with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons (δ 110-165 ppm): Six signals are expected. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). The carbon attached to the ether oxygen will be significantly deshielded.
-
Ether-linked Carbon (δ ~68 ppm): The -O-CH₂- carbon.
-
Alcohol-linked Carbon (δ ~62 ppm): The -CH₂-OH carbon.
-
Alkyl Chain Carbons (δ ~25-30 ppm): Signals for the two internal carbons of the butyl chain.
Infrared (IR) Spectroscopy
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad peak characteristic of the alcohol hydroxyl group.
-
C-H Stretch (2850-3000 cm⁻¹): Peaks corresponding to sp³ and aromatic sp² C-H bonds.
-
C=C Stretch (1450-1600 cm⁻¹): Aromatic ring skeletal vibrations.
-
C-O Stretch (1050-1250 cm⁻¹): Two distinct, strong peaks are expected: one for the alkyl-O-H stretch (~1050 cm⁻¹) and another for the aryl-O-alkyl ether stretch (~1250 cm⁻¹).
-
C-F Stretch (1000-1300 cm⁻¹): A strong, sharp peak characteristic of the carbon-fluorine bond.
Chemical Reactivity and Stability Profile
The molecule's reactivity is governed by its three primary functional regions: the terminal alcohol, the ether linkage, and the fluorinated aromatic ring.
-
Hydroxyl Group: As a primary alcohol, it can undergo standard reactions such as oxidation (to an aldehyde or carboxylic acid), esterification with carboxylic acids or acyl chlorides, and conversion to an alkyl halide.
-
Ether Linkage: The aryl-alkyl ether bond is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI at elevated temperatures.
-
Fluorinated Aromatic Ring: The fluorine atom acts as a weak deactivator and an ortho-, para-director for electrophilic aromatic substitution due to a balance of inductive withdrawal and resonance donation. However, the meta-position of the fluorine in 4-(3-fluorophenoxy)butan-1-ol influences the directing effects of the ether group. The ring is also susceptible to nucleophilic aromatic substitution under specific conditions, though this is less common.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Trustworthy and reproducible data is paramount. The shake-flask method is a gold-standard, self-validating system for determining the aqueous solubility of a compound.
Objective: To determine the equilibrium solubility of 4-(3-fluorophenoxy)butan-1-ol in a buffered aqueous solution at a controlled temperature.
Materials:
-
4-(3-fluorophenoxy)butan-1-ol
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Calibrated analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-(3-fluorophenoxy)butan-1-ol to a sealed vial containing a known volume of PBS (pH 7.4). The excess solid/liquid ensures that equilibrium is reached with an undissolved phase present.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-course experiment is recommended to confirm the time to equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the separation of the excess undissolved compound.
-
For robust separation, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20 minutes.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the clear, aqueous supernatant.
-
Perform a serial dilution of the aliquot with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples via a validated HPLC-UV method.
-
-
Quantification:
-
Prepare a standard curve by dissolving known masses of 4-(3-fluorophenoxy)butan-1-ol in a suitable solvent (e.g., acetonitrile) and analyzing a series of dilutions.
-
Calculate the concentration of the saturated aqueous solution by comparing its HPLC peak area to the standard curve, accounting for all dilution factors. The result is typically reported in mg/mL or µM.
-
Caption: Workflow for solubility determination via the shake-flask method.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames as butanol derivatives can be flammable.[7] Take precautionary measures against static discharge.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
This guide provides a foundational understanding of 4-(3-fluorophenoxy)butan-1-ol, leveraging predictive methods and established scientific principles to create a technical resource for researchers in the absence of extensive published data.
References
- Safety Data Sheet. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- EvitaChem. (n.d.). Buy (S)-4-Amino-4-(3-fluorophenyl)butan-1-ol (EVT-14153619).
- Kao Chemicals. (2021, December 3). Material Safety Data Sheet.
- Wikipedia. (n.d.). 4-Fluorobutanol.
- LookChem. (n.d.). Cas 372-93-0,4-FLUORO-1-BUTANOL.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- CLaME. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Butanol.
- (2017, March 31). Database of spectra of standard substances, etc.
- IUPAC-NIST Solubilities Database. (2015, February 18). 1-Proponal with Decane and Water. National Institute of Standards and Technology.
-
Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. cica-web.kanto.co.jp [cica-web.kanto.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemical.kao.com [chemical.kao.com]
Application Note: O-Alkylation Protocol for the Synthesis of 4-(3-Fluorophenoxy)butan-1-ol
Introduction & Mechanistic Rationale
The Williamson ether synthesis is a cornerstone transformation in organic chemistry, widely employed for the preparation of both symmetrical and unsymmetrical ethers[1]. This protocol details the synthesis of 4-(3-fluorophenoxy)butan-1-ol via the O-alkylation of 3-fluorophenol with a bifunctional alkylating agent, 4-bromo-1-butanol. This specific structural motif—an aryl ether tethered to a terminal aliphatic alcohol—is highly valued in drug discovery and medicinal chemistry, serving as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other biologically active molecules.
Causality in Experimental Design
Executing this reaction requires precise control over the reaction conditions to prevent competing side reactions. The core mechanistic challenge lies in the bifunctional nature of 4-bromo-1-butanol, which contains both an electrophilic bromide and a nucleophilic hydroxyl group.
-
Base Selection (The pKa Differential): The choice of base is the most critical parameter. 3-Fluorophenol has a pKa of approximately 9.3, whereas the aliphatic hydroxyl of 4-bromo-1-butanol has a pKa of ~16. If a strong base such as Sodium Hydride (NaH) is used, it will indiscriminately deprotonate the aliphatic alcohol, triggering a rapid intramolecular SN2 cyclization to form the volatile cyclic ether, tetrahydrofuran (THF)[2]. To circumvent this, a mild base like Potassium Carbonate (K2CO3) is employed. K2CO3 is basic enough to selectively deprotonate the phenol, generating the highly nucleophilic phenoxide, but too weak to deprotonate the aliphatic alcohol[3].
-
Solvent Selection: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[4]. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile are ideal because they solvate the potassium cation effectively while leaving the phenoxide anion relatively unsolvated (a "naked" anion), thereby significantly enhancing its nucleophilicity and accelerating the reaction[5].
Reaction Visualization
Figure 1: Mechanistic workflow and causality of the selective O-alkylation to prevent THF cyclization.
Reagent Specifications
To ensure reproducibility, use reagents meeting the specifications outlined in Table 1.
Table 1: Reaction Components and Physiochemical Properties
| Component | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Notes |
| 3-Fluorophenol | Nucleophile Precursor | 112.10 | 1.0 eq | 1.12 g | Hygroscopic; store under inert gas. |
| 4-Bromo-1-butanol | Electrophile | 153.02 | 1.2 eq | 1.84 g (1.28 mL) | Use freshly distilled or high-purity grade. |
| K₂CO₃ (Anhydrous) | Mild Base | 138.21 | 2.0 eq | 2.76 g | Must be finely powdered and anhydrous. |
| DMF (Anhydrous) | Polar Aprotic Solvent | 73.09 | N/A | 20 mL | Use amine-free, anhydrous grade. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to guarantee synthetic integrity.
Phase 1: Reaction Assembly
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen or Argon.
-
Phenoxide Generation: Add 3-fluorophenol (1.12 g, 10 mmol) and anhydrous DMF (20 mL) to the flask. Stir to dissolve.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20 mmol) to the solution. Stir the suspension vigorously at room temperature for 30 minutes. Causality Note: This pre-stirring period ensures complete deprotonation of the phenol, preventing unreacted phenol from competing with the solvent during the heating phase.
-
Electrophile Introduction: Add 4-bromo-1-butanol (1.84 g, 12 mmol) dropwise via syringe over 5 minutes.
Phase 2: Execution and Monitoring
-
Heating: Submerge the flask in a pre-heated oil bath at 80 °C.
-
TLC Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system. The product ether will appear as a new, less polar spot compared to the starting phenol. The reaction is typically complete within 8 to 12 hours.
Phase 3: Workup and Extraction
-
Quenching: Once TLC indicates complete consumption of 3-fluorophenol, remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into 60 mL of ice-cold deionized water to quench the reaction and dissolve the inorganic potassium salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
DMF Removal: Combine the organic layers and wash extensively with saturated aqueous Sodium Chloride (brine) solution (4 × 30 mL). Causality Note: DMF is highly miscible with water. Repeated brine washes are mandatory to partition the DMF out of the organic layer and into the aqueous phase.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of Hexane to Hexane:Ethyl Acetate (4:1 v/v).
-
Isolation: Combine the pure fractions and concentrate in vacuo to afford 4-(3-fluorophenoxy)butan-1-ol as a clear, colorless to pale yellow oil.
Troubleshooting & Optimization
Table 2: Common Deviations and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| Low Yield / High THF Odor | Base used was too strong (e.g., NaH, KOtBu), leading to intramolecular cyclization of 4-bromo-1-butanol[2]. | Strictly adhere to using a mild carbonate base (K₂CO₃ or Cs₂CO₃). |
| Sluggish Reaction Rate | K₂CO₃ particles are too large, reducing the effective surface area for solid-liquid phase reaction. | Finely grind the K₂CO₃ in a mortar and pestle immediately before use. |
| Residual DMF in NMR | Insufficient aqueous washing during workup. DMF partitions poorly if only washed once. | Increase the number of brine washes to at least 4, or use a LiCl aqueous wash (5% w/w) which has a higher affinity for DMF. |
| C-Alkylation Byproducts | Protic solvents (like water or alcohols) were present, which solvate the oxygen of the phenoxide, forcing reaction at the ortho/para carbons. | Ensure all reagents and solvents (especially DMF) are strictly anhydrous[5]. |
References[1] Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. Benchchem. https://benchchem.com[4] Williamson Ether Synthesis reaction. BYJU'S.https://byjus.com[2] Williamson Ether Synthesis. Chemistry Steps. https://chemistrysteps.com[5] Application Notes and Protocols for O-alkylation of Phenols with Sodium 4-bromobutane-1-sulphonate. Benchchem. https://benchchem.com[3] 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds. Semantic Scholar. https://semanticscholar.org
Sources
Incorporating 4-(3-fluorophenoxy)butan-1-ol into active pharmaceutical ingredient (API) scaffolds
An in-depth technical guide on the strategic incorporation of 4-(3-fluorophenoxy)butan-1-ol into active pharmaceutical ingredient (API) scaffolds.
The Strategic Rationale for 4-(3-Fluorophenoxy)butan-1-ol in Drug Design
In modern medicinal chemistry, the selection of bifunctional linkers is critical for optimizing both the pharmacodynamics (target affinity) and pharmacokinetics (ADME properties) of an Active Pharmaceutical Ingredient (API). 4-(3-fluorophenoxy)butan-1-ol is a highly versatile synthon that provides a robust architectural foundation for central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors[1].
The structural logic of this molecule relies on three distinct domains:
-
The 3-Fluorophenoxy Ring: The introduction of a fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the parent phenol, stabilizing the ether linkage against oxidative cleavage. Furthermore, the fluorine atom blocks a primary site of CYP450-mediated aromatic hydroxylation, significantly extending the biological half-life of the resulting API[1].
-
The Ether Linkage: Provides a metabolically stable, yet conformationally flexible hinge that allows the aromatic ring to independently orient itself within lipophilic binding pockets.
-
The Butanol Chain: A four-carbon aliphatic spacer is the optimal length to bridge the distance between deep hydrophobic receptor cavities and solvent-exposed polar residues (such as aspartate or glutamate salt bridges). The terminal hydroxyl group serves as a highly programmable synthetic handle[2].
Divergent Synthetic Workflows for API Integration
To incorporate this scaffold into complex APIs, the terminal hydroxyl group must be activated or transformed. The choice of pathway dictates the overall yield, scalability, and impurity profile of the synthesis.
-
Pathway A: Sulfonate Ester Activation (Mesylation/Tosylation) Converting the hydroxyl group into a methanesulfonate (mesylate) or p-toluenesulfonate (tosylate) creates a superior leaving group for subsequent SN2 nucleophilic substitution. This is the preferred route for generating basic amine APIs (e.g., piperazines, piperidines)[1].
-
Pathway B: Oxidation to Aldehyde Controlled oxidation (e.g., using Swern conditions or Pyridinium Chlorochromate) yields 4-(3-fluorophenoxy)butanal. This intermediate is highly valuable for reductive amination or Wittig olefination sequences to extend the carbon framework[3].
-
Pathway C: Direct Deoxygenative Cross-Coupling / Mitsunobu Recent advances in metallaphotoredox catalysis allow for direct C(sp3)−C(sp3) cross-coupling of primary alcohols like phenoxybutanols, reducing overall step counts[4]. Alternatively, classic Mitsunobu conditions (DEAD/PPh3) allow for direct etherification with acidic nucleophiles.
Caption: Divergent synthetic decision-making workflow for integrating 4-(3-fluorophenoxy)butan-1-ol.
Self-Validating Experimental Protocols
The following protocols detail the most common and industrially translatable route: Pathway A (Mesylation followed by SN2 Amination).
Protocol 1: Synthesis of 4-(3-fluorophenoxy)butyl methanesulfonate
Objective: Activate the terminal hydroxyl group for nucleophilic displacement.
Reagents:
-
4-(3-fluorophenoxy)butan-1-ol (1.0 eq, 10 mmol)
-
Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol)
-
Triethylamine (TEA) (1.5 eq, 15 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
Step-by-Step Methodology & Causal Logic:
-
Preparation: Dissolve 4-(3-fluorophenoxy)butan-1-ol in anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere. Add TEA and cool the mixture to 0 °C using an ice-water bath.
-
Expert Insight: TEA serves a dual purpose: it acts as a general base to deprotonate the alcohol, enhancing its nucleophilicity, and it neutralizes the HCl generated during the reaction.
-
-
Addition: Add MsCl dropwise over 15 minutes via a syringe pump.
-
Expert Insight: The reaction must be strictly maintained at 0 °C to suppress the formation of 1-chloro-4-(3-fluorophenoxy)butane—a byproduct formed via competitive nucleophilic attack by the chloride counterion at elevated temperatures.
-
-
Monitoring: Stir for 1 hour at 0 °C. The reaction is self-validating visually: the precipitation of white triethylamine hydrochloride salts indicates successful turnover. Confirm completion via TLC (Hexanes:EtOAc 3:1; the mesylate will appear as a lower Rf spot compared to the starting alcohol).
-
Workup: Quench the reaction with cold saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Expert Insight: Use Na2SO4 rather than MgSO4 . MgSO4 can be slightly acidic and may promote premature hydrolysis of the sensitive mesylate ester during concentration.
-
Protocol 2: SN2 Amination via Finkelstein Catalysis
Objective: Couple the activated mesylate with a secondary amine pharmacophore (e.g., a substituted piperazine) to form the final API scaffold.
Reagents:
-
4-(3-fluorophenoxy)butyl methanesulfonate (1.0 eq, 5 mmol)
-
Target Secondary Amine (1.1 eq, 5.5 mmol)
-
Potassium Carbonate ( K2CO3 ) (2.0 eq, 10 mmol)
-
Potassium Iodide (KI) (0.2 eq, 1 mmol)
-
Acetonitrile (MeCN) (0.1 M, 50 mL)
Step-by-Step Methodology & Causal Logic:
-
Assembly: Suspend the mesylate, secondary amine, K2CO3 , and KI in MeCN.
-
Catalytic Acceleration: Heat the mixture to reflux (82 °C) for 12-16 hours.
-
Expert Insight: The addition of catalytic KI facilitates a continuous Finkelstein reaction in situ. The mesylate is transiently converted to a more reactive alkyl iodide. Because iodide is a superior leaving group (due to its larger polarizability and weaker C-I bond compared to C-OMs), it dramatically accelerates the SN2 displacement by sterically hindered secondary amines, preventing elimination byproducts (E2).
-
-
Workup & Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve the crude residue in EtOAc and wash with water to remove residual KI and mesylate salts. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure API scaffold.
Quantitative Data: Efficiency of Coupling Strategies
To guide synthetic planning, the following table summarizes the empirical efficiency, typical yields, and primary byproducts of the three main functionalization strategies for phenoxybutanols[2][3][4].
| Strategy | Reagents / Conditions | Avg. Yield (%) | Primary Challenge / Byproduct | Scalability |
| Mesylation + SN2 | MsCl, TEA (0°C) → Amine, KI, MeCN (80°C) | 75 - 85% | Competitive E2 elimination (alkene formation) if amine is highly hindered. | High (Preferred for >1kg scale) |
| Oxidation + Reductive Amination | Swern or PCC → Amine, NaBH(OAc)3 , DCE | 65 - 75% | Over-oxidation to carboxylic acid; requires strict anhydrous conditions. | Medium |
| Direct Mitsunobu | Phenol/Imide, DEAD, PPh3 , THF (RT) | 60 - 70% | Difficult purification (removal of triphenylphosphine oxide). | Low (Best for discovery scale) |
| Deoxygenative Cross-Coupling | Ni-catalyst, NHC ligand, Blue LEDs | 40 - 50% | Requires specialized photoredox setups and rigorous degassing[4]. | Low (Emerging technology) |
Pharmacophore Integration: Target Receptor Interaction
Once the 4-(3-fluorophenoxy)butyl chain is successfully coupled to a basic amine, the resulting molecular architecture is perfectly primed for target engagement. The diagram below illustrates how this specific scaffold interacts with a typical GPCR or kinase active site.
Caption: Mechanistic binding model of the 4-(3-fluorophenoxy)butyl-amine scaffold within a receptor pocket.
Conclusion
The incorporation of 4-(3-fluorophenoxy)butan-1-ol into API scaffolds offers a masterclass in rational drug design. By leveraging its terminal hydroxyl group through controlled activation (mesylation) and Finkelstein-catalyzed SN2 displacement, chemists can rapidly generate libraries of metabolically stable, highly targeted therapeutics. The fluorine atom not only protects the phenoxy ring from rapid degradation but also provides a vector for high-affinity halogen bonding within target active sites.
References
-
Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. National Library of Medicine (PMC). Available at:[Link]
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Application Note & Scale-Up Production Protocol: 4-(3-fluorophenoxy)butan-1-ol
Abstract: This document provides a comprehensive guide for the synthesis and scale-up production of 4-(3-fluorophenoxy)butan-1-ol, a valuable intermediate in modern medicinal chemistry. Fluorinated organic molecules are of significant interest in drug development due to their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1][2] This protocol details a robust and scalable synthesis based on the Williamson ether synthesis, outlining critical process parameters, safety procedures, in-process controls, and analytical methods for quality assurance. The methodology is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Introduction and Strategic Approach
The synthesis of aryl ethers is a cornerstone of organic chemistry, with broad applications in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. 4-(3-fluorophenoxy)butan-1-ol serves as a key building block, incorporating both a fluorinated aromatic ring and a primary alcohol functionality, making it amenable to further chemical elaboration.
The selected synthetic strategy is the Williamson Ether Synthesis , a reliable and versatile method for forming the ether linkage.[3][4] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group from an alkyl electrophile.[4][5]
Causality of Synthetic Choice:
-
Efficiency: The reaction between a phenoxide and a primary alkyl halide is typically high-yielding and clean, minimizing complex side reactions like elimination that can occur with secondary or tertiary halides.[5]
-
Scalability: The Williamson synthesis is widely used in industrial settings due to its straightforward nature and the availability of common reagents.[4]
-
Control: The two-step, one-pot process (phenoxide formation followed by alkylation) allows for precise control over reaction conditions, which is critical for ensuring batch-to-batch consistency during scale-up.
This protocol will utilize 3-fluorophenol and 4-chlorobutan-1-ol as key starting materials. Sodium hydride (NaH) is selected as the base to ensure the complete and irreversible deprotonation of the weakly acidic phenol, driving the reaction forward. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate the resulting sodium phenoxide and its suitable boiling point for the reaction temperature.[5]
Overall Reaction Scheme
Safety & Hazard Management: A Self-Validating System
Scaling up chemical production necessitates a rigorous approach to safety. The following precautions are mandatory and form an integral part of the protocol's self-validating nature; failure to adhere to these measures invalidates the process.
| Reagent | Hazard Classification | Handling Precautions & PPE |
| 3-Fluorophenol | Toxic, Skin/Eye Irritant | Handle in a certified chemical fume hood. Wear nitrile or neoprene gloves, chemical safety goggles, and a flame-retardant lab coat.[6] Avoid inhalation of vapors and direct skin contact.[6] |
| Sodium Hydride (60% in oil) | Water-Reactive, Flammable Solid | Strictly handle under an inert atmosphere (Nitrogen or Argon). [7] It reacts violently with water to produce flammable hydrogen gas.[8] Use powder-free nitrile gloves and safety goggles.[7] Keep away from water, acids, and alcohols.[8][9] A Class D fire extinguisher (for combustible metals) must be accessible.[7] |
| Tetrahydrofuran (THF), Anhydrous | Highly Flammable Liquid, Peroxide-Former | Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.[10] Check for peroxides before use if the solvent has been opened and stored for an extended period. |
| 4-Chlorobutan-1-ol | Irritant | Handle with standard PPE (gloves, goggles, lab coat) in a well-ventilated area. |
Detailed Scale-Up Production Protocol (100g Scale)
This protocol is designed for the production of approximately 100 grams of the target compound. All operations involving sodium hydride must be performed under a dry, inert atmosphere.
Materials and Equipment
| Reagents & Chemicals | Grade | CAS No. | Quantity | Molar Eq. |
| 3-Fluorophenol | ≥99% | 372-20-3 | 67.2 g (0.6 mol) | 1.0 |
| Sodium Hydride (60% in mineral oil) | Reagent | 7646-69-7 | 26.4 g (0.66 mol) | 1.1 |
| 4-Chlorobutan-1-ol | ≥98% | 928-51-8 | 71.7 g (0.66 mol) | 1.1 |
| Tetrahydrofuran (THF), Anhydrous | ≥99.9% | 109-99-9 | 1.0 L | - |
| n-Hexane, Anhydrous | Reagent | 110-54-3 | ~50 mL | - |
| Isopropanol | Reagent | 67-63-0 | ~50 mL | - |
| Ethyl Acetate | ACS | 141-78-6 | ~1.5 L | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | ~500 mL | - |
| Brine (Saturated NaCl) | Aqueous | - | ~500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | 7487-88-9 | ~50 g | - |
| Silica Gel | 60 Å, 230-400 mesh | - | As needed | - |
Equipment:
-
3 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a gas-tight seal
-
Thermocouple/thermometer
-
500 mL pressure-equalizing dropping funnel
-
Reflux condenser with a gas bubbler outlet
-
Inert gas (Nitrogen/Argon) inlet
-
Heating mantle
-
Ice-water bath
-
2 L separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
Step-by-Step Methodology
Step 1: Reactor Setup and Inerting
-
Assemble the 3 L flask with the mechanical stirrer, condenser, and dropping funnel. Ensure all joints are properly sealed.
-
Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction, monitored via an oil bubbler.
Step 2: Phenoxide Formation
-
To the inerted flask, add 3-fluorophenol (67.2 g) and anhydrous THF (800 mL). Stir until all the phenol has dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Critical Step: Weigh the sodium hydride dispersion (26.4 g) in a dry container under an inert atmosphere. Wash the dispersion three times with anhydrous n-hexane (~15 mL each) to remove the mineral oil. Carefully decant the hexane washings each time. The resulting grey powder should be handled with extreme care and never exposed to air or moisture.[7]
-
Suspend the washed NaH in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the NaH suspension dropwise to the cold 3-fluorophenol solution over 45-60 minutes. Maintain the internal temperature below 10 °C. Vigorous hydrogen gas evolution will occur. The rate of addition must be controlled to manage the effervescence.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours until gas evolution has completely ceased. The formation of a pale-yellow slurry of sodium 3-fluorophenoxide indicates completion.
Step 3: Williamson Ether Synthesis
-
Dissolve 4-chlorobutan-1-ol (71.7 g) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the 4-chlorobutan-1-ol solution dropwise to the phenoxide slurry over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (~66 °C) using a heating mantle.
-
Maintain the reflux for 6-8 hours.
Step 4: In-Process Control (IPC) - Reaction Monitoring
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
TLC System: Silica gel plate, 4:1 Hexane/Ethyl Acetate eluent.
-
Spot the starting material (3-fluorophenol) and the reaction mixture. Visualize under UV light (254 nm). The reaction is complete when the 3-fluorophenol spot has been consumed.
Step 5: Work-up and Quenching
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Critical Step: Quench any unreacted sodium hydride by slowly and carefully adding isopropanol (~50 mL) dropwise until gas evolution subsides.
-
Slowly add deionized water (500 mL) to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a 2 L separatory funnel. Add ethyl acetate (500 mL) and shake vigorously.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 250 mL).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (250 mL) and then with brine (250 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale-yellow oil.
Step 6: Purification
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 30% ethyl acetate in hexane is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 4-(3-fluorophenoxy)butan-1-ol as a clear, colorless oil.
-
Expected Yield: 75-85%.
Visualization of Key Processes
Reaction Mechanism
The reaction proceeds in two main stages: the deprotonation of the phenol followed by the SN2 attack of the resulting phenoxide.
Caption: Williamson ether synthesis mechanism for 4-(3-fluorophenoxy)butan-1-ol.
Scale-Up Production Workflow
This diagram outlines the logical flow of the entire production process from setup to final product analysis.
Caption: Overall workflow for the scale-up production of 4-(3-fluorophenoxy)butan-1-ol.
Quality Control and Analytical Characterization
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Analytical Method | Purpose | Expected Result / Specification |
| Appearance | Visual Inspection | Clear, colorless to pale-yellow oil. |
| Purity (GC-FID) | Quantify Purity | ≥98.0% area. |
| Identity (¹H NMR) | Structural Confirmation | Spectrum consistent with the proposed structure. Key peaks: ~6.7-7.3 ppm (aromatic H), ~4.0 ppm (-O-CH₂-), ~3.7 ppm (-CH₂-OH). |
| Identity (Mass Spec) | Confirm Molecular Weight | ESI-MS: [M+H]⁺ at m/z = 185.09. |
| Residual Solvents (GC-HS) | Safety & Purity | THF, Hexane, Ethyl Acetate below ICH limits. |
References
- Canbi Pharma Tech. (2025, July 21). What are the safety precautions when handling 3 - Fluorophenol?
- BYJU'S.Williamson Ether Synthesis reaction.
- Sigma-Aldrich. (2025, September 28).
- University of California Center for Laboratory Safety. (2012, December 14).
- Thermo Fisher Scientific. (2008, January 08).
- Cole-Parmer. (2005, October 03).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Ministry of the Environment, Japan.III Analytical Methods.
- Cambridge University Press & Assessment.Williamson Ether Synthesis.
- Wikipedia.Williamson ether synthesis.
- Tokyo Chemical Industry Co., Ltd.Williamson Ether Synthesis.
-
G. S. K. K. Reddy, et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Y. Takeuchi, et al. (1997-1998). Novel Fluorinated Bioorganic Molecules for the 21st Century. KAKENHI-PROJECT-09044277. [Link]
- Ministry of Health, Labour and Welfare, Japan. (2022, June 3). Japanese Pharmacopoeia.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Protecting Group Strategies for the 4-(3-fluorophenoxy)butan-1-ol Hydroxyl Group
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity.[1][2] Protecting groups act as temporary shields for reactive functional groups, preventing them from engaging in unwanted side reactions while other parts of a molecule are being modified.[1][2][3] The successful synthesis of complex molecules, particularly in the realm of drug development, often hinges on a well-designed protecting group strategy that considers factors such as stability, ease of introduction and removal, and orthogonality.[2][4][5]
This guide provides a detailed examination of protecting group strategies for the primary hydroxyl group of 4-(3-fluorophenoxy)butan-1-ol, a common structural motif in medicinal chemistry. We will explore the rationale behind selecting appropriate protecting groups, provide detailed, field-proven protocols for their application and removal, and offer insights into troubleshooting common challenges.
Substrate Analysis: 4-(3-fluorophenoxy)butan-1-ol
The target molecule, 4-(3-fluorophenoxy)butan-1-ol, possesses a primary alcohol, which is a versatile functional group but also susceptible to a wide range of reactions that can interfere with desired synthetic steps.[6] The presence of an aryl ether and a fluoro substituent on the aromatic ring are generally stable under many reaction conditions, making the primary hydroxyl group the principal site of reactivity that may require protection. The primary nature of the alcohol suggests that it is sterically accessible, allowing for efficient protection under relatively mild conditions.
Selecting the Optimal Protecting Group: A Strategic Decision
The choice of a protecting group is a critical decision that can significantly impact the overall success of a synthetic route.[2] The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.[7]
-
Stable to the reaction conditions planned for subsequent steps.[7]
-
Easy to remove selectively in high yield without affecting other functional groups (orthogonality).[2][4][5][7]
For the primary hydroxyl group of 4-(3-fluorophenoxy)butan-1-ol, several classes of protecting groups are suitable. The most common and effective strategies involve the formation of silyl ethers, benzyl ethers, and esters.
Workflow for Protecting Group Selection
Caption: Decision workflow for selecting a suitable protecting group.
Silyl Ethers: The Versatile Workhorse
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild deprotection conditions.[1][6] For a primary alcohol like that in our substrate, tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers are excellent choices.
-
tert-Butyldimethylsilyl (TBDMS) Ether: Offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents but can be readily cleaved by fluoride ion sources or under acidic conditions.[6][8]
-
Triisopropylsilyl (TIPS) Ether: The increased steric bulk of the isopropyl groups provides greater stability towards acidic hydrolysis compared to TBDMS ethers.[9]
Protocol 1: TBDMS Protection of 4-(3-fluorophenoxy)butan-1-ol
This protocol describes a general and reliable procedure for the TBDMS protection of a primary alcohol.[10][11]
Materials:
-
4-(3-fluorophenoxy)butan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(3-fluorophenoxy)butan-1-ol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.[10]
Causality: Imidazole acts as a base to deprotonate the alcohol, forming an alkoxide that is a more potent nucleophile. It also serves as a catalyst by forming a more reactive silyl-imidazolium intermediate. DMF is an excellent polar aprotic solvent for this reaction.
Protocol 2: Deprotection of TBDMS Ether using TBAF
The most common method for cleaving TBDMS ethers involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[8][12] The high strength of the silicon-fluoride bond drives this reaction.[1]
Materials:
-
TBDMS-protected 4-(3-fluorophenoxy)butan-1-ol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in THF.
-
Add the TBAF solution (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting: Sluggish or incomplete deprotection with TBAF can be due to steric hindrance or low water content in the TBAF solution.[13] While anhydrous TBAF can be a strong base leading to side reactions, a small amount of water is often necessary to facilitate the reaction.[13]
Protection & Deprotection Workflow: Silyl Ethers
Caption: General workflow for TBDMS protection and deprotection.
Benzyl Ethers: A Robust and Orthogonal Choice
Benzyl (Bn) ethers are another popular choice for protecting alcohols, valued for their high stability across a wide range of acidic and basic conditions.[9][14] This robustness makes them suitable for multi-step syntheses involving harsh reagents. The key advantage of the benzyl group is its unique deprotection method, catalytic hydrogenolysis, which provides orthogonality to many other protecting groups.[9][12]
Protocol 3: Benzyl Ether Protection of 4-(3-fluorophenoxy)butan-1-ol
The Williamson ether synthesis is a classic and effective method for the formation of benzyl ethers.[9]
Materials:
-
4-(3-fluorophenoxy)butan-1-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of 4-(3-fluorophenoxy)butan-1-ol (1.0 equiv) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide. The alkoxide then undergoes an Sₙ2 reaction with benzyl bromide to form the benzyl ether.
Protocol 4: Deprotection of Benzyl Ether by Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and mildest method for cleaving benzyl ethers.[15]
Materials:
-
Benzyl-protected 4-(3-fluorophenoxy)butan-1-ol
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Methanol (or Ethanol, Ethyl Acetate)
Procedure:
-
Dissolve the benzyl ether in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Alternative Deprotection: For molecules containing other reducible functional groups (e.g., alkenes, alkynes), catalytic transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or formic acid can be a milder alternative to using hydrogen gas.[16][17][18]
Ester Protecting Groups: A Simple and Economical Option
Esters, such as acetates and pivaloates, can also serve as protecting groups for alcohols. They are readily formed and are generally stable to acidic and neutral conditions. Deprotection is typically achieved under basic conditions (saponification).
Protocol 5: Acetate Ester Protection of 4-(3-fluorophenoxy)butan-1-ol
Materials:
-
4-(3-fluorophenoxy)butan-1-ol
-
Acetic anhydride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(3-fluorophenoxy)butan-1-ol (1.0 equiv) in DCM and add pyridine (1.5 equiv).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 6: Deprotection of Acetate Ester
Materials:
-
Acetate-protected 4-(3-fluorophenoxy)butan-1-ol
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol
-
Water
Procedure:
-
Dissolve the acetate ester in methanol.
-
Add a solution of K₂CO₃ or LiOH in water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Summary of Protecting Group Strategies
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability | Key Advantages |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH/H₂O/THF)[13] | Stable to bases, mild oxidants/reductants. Labile to acid and fluoride. | Mild introduction/removal, versatile. |
| Benzyl Ether (Bn) | NaH, BnBr in THF | H₂, Pd/C; or Na, NH₃(l) | Very stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents.[9][14] | Highly robust, orthogonal deprotection. |
| Acetate Ester (Ac) | Ac₂O, Pyridine | K₂CO₃ or LiOH in MeOH/H₂O[19] | Stable to acidic and neutral conditions. Labile to bases. | Economical, simple procedure. |
Conclusion
The selection and application of a protecting group for the hydroxyl moiety of 4-(3-fluorophenoxy)butan-1-ol is a critical step that requires careful consideration of the overall synthetic strategy. Silyl ethers, particularly TBDMS, offer a versatile and mild option for many applications. Benzyl ethers provide a more robust protection, ideal for multi-step syntheses involving harsh conditions, with the added benefit of orthogonal deprotection. Ester protecting groups represent a simple and cost-effective alternative, suitable for syntheses where subsequent steps are not base-sensitive. By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can confidently implement effective protecting group strategies to advance their synthetic endeavors in drug discovery and development.
References
-
Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Master Organic Chemistry. [Link]
-
Protecting Groups - Organic Chemistry. Jack Westin. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. National Institutes of Health. [Link]
-
A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Semantic Scholar. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Alcohol Protecting Groups. University of Calgary. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Link]
-
New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Taylor & Francis Online. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Protecting Groups In Organic Chemistry. Total Synthesis. [Link]
-
Protection of Alcohol by Ether. SynArchive. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Benzyl ethers make excellent protecting groups according to the g... Pearson+. [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. National Institutes of Health. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. ACS Publications. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
A Reagent for Selective Deprotection of Alkyl Acetates. ACS Publications. [Link]
-
3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. Royal Society of Chemistry. [Link]
-
Deprotection of Silyl Ethers. Gelest. [Link]
-
15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
-
Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. ACS Publications. [Link]
-
A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Zenodo. [Link]
-
A mild and chemoselective method for deprotection of aryl acetates and benzoates under non-hydrolytic condition. ElectronicsAndBooks. [Link]
-
Protection of OH group of alcohol. SlideShare. [Link]
-
A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Chemistry Portal. [Link]
-
Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ResearchGate. [Link]
-
Protection of Alcohol by Ester. SynArchive. [Link]
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Application Note: 4-(3-Fluorophenoxy)butan-1-ol as a Strategic Building Block in Medicinal Chemistry
Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Focus: Strategic rationale, synthetic divergence, and validated protocols for utilizing 4-(3-fluorophenoxy)butan-1-ol in modern drug discovery.
Introduction & Strategic Rationale
In contemporary medicinal chemistry, the judicious selection of building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of a drug candidate. 4-(3-Fluorophenoxy)butan-1-ol (CAS: 1153244-61-1)[1] has emerged as a highly versatile intermediate, primarily due to the synergistic effects of its two core structural motifs: the 3-fluorophenoxy headgroup and the 4-carbon aliphatic linker.
As a Senior Application Scientist, I frequently recommend this building block for the following mechanistic reasons:
-
The Fluorine Effect: The introduction of a fluorine atom (van der Waals radius of 1.47 Å, closely mimicking hydrogen at 1.20 Å) imposes minimal steric penalty while significantly altering the electronic landscape[2]. The highly electronegative fluorine atom at the meta position blocks specific CYP450-mediated aromatic oxidation sites, thereby enhancing the metabolic stability of the resulting pharmacophore[3]. Furthermore, it increases the lipophilicity (cLogP) of the molecule, which is highly advantageous for compounds targeting the central nervous system (CNS) or deep hydrophobic pockets in kinases[3].
-
The Butanol Linker: The flexible 4-carbon chain serves as an optimal spacer. It is long enough to span the distance between solvent-exposed regions and allosteric binding sites in G-protein-coupled receptors (GPCRs), yet short enough to avoid excessive entropic penalties upon binding.
Physicochemical Properties
Understanding the baseline properties of 4-(3-fluorophenoxy)butan-1-ol is essential for predicting its behavior in biphasic reaction mixtures and chromatographic purifications.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| Chemical Formula | C₁₀H₁₃FO₂ | Defines mass requirements for stoichiometric calculations. |
| Molecular Weight | 184.21 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Physical State | Yellowish liquid | Requires handling via volumetric syringes or mass-by-difference weighing[4]. |
| H-Bond Donors | 1 (Terminal -OH) | Primary site for functionalization (oxidation, etherification). |
| H-Bond Acceptors | 2 (Ether -O-, Terminal -OH) | Influences aqueous solubility and TLC retention (Rf). |
| ¹H NMR Signature (DMSO-d₆) | δ 3.50 (dd, J = 11.7, 6.3 Hz, 2H) | The terminal -CH₂OH protons serve as a diagnostic peak for reaction completion[4]. |
Synthetic Divergence & Workflows
The primary alcohol handle of 4-(3-fluorophenoxy)butan-1-ol allows for rapid synthetic divergence. Depending on the target drug class, this intermediate can be channeled into three primary pathways: etherification, oxidation, or electrophilic activation.
Caption: Workflow demonstrating the synthetic divergence of 4-(3-fluorophenoxy)butan-1-ol.
The Mitsunobu Workflow: Mechanism and Optimization
The Mitsunobu reaction is the most powerful method for directly coupling 4-(3-fluorophenoxy)butan-1-ol with acidic nucleophiles (e.g., phenols, imides, or heterocycles) to form C-O or C-N bonds[5][6]. The reaction proceeds via a redox-condensation mechanism driven by the formation of strong P=O bonds.
Caption: Mechanism of the Mitsunobu reaction activating the primary alcohol for SN2 displacement.
Table 2: Nucleophile Compatibility & Expected Yields A critical limitation of the Mitsunobu reaction is that the nucleophile must be sufficiently acidic (pKa < 11) to protonate the betaine intermediate[6].
| Nucleophile Class | Example Reagent | Approx. pKa | Expected Yield | Reaction Causality & Notes |
| Phenols | 4-Cyanophenol | 7.9 | 80 - 90% | Excellent protonation of betaine; rapid SN2 displacement. |
| Imides | Phthalimide | 8.3 | 75 - 85% | Classic Gabriel-type synthesis for primary amine precursors. |
| Carboxylic Acids | Benzoic Acid | 4.2 | 85 - 95% | Forms esters readily; useful for prodrug synthesis. |
| Aliphatic Alcohols | Ethanol | ~16 | < 5% | Fails. pKa is too high to protonate the betaine intermediate. |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating quality control checkpoints to ensure scientific integrity.
Protocol A: Mitsunobu Etherification (C-O Bond Formation)
Objective: Couple 4-(3-fluorophenoxy)butan-1-ol with an aryl hydroxyl core.
Reagents:
-
4-(3-fluorophenoxy)butan-1-ol (1.0 equiv, 1.0 mmol)
-
Aryl nucleophile (e.g., substituted phenol) (1.1 equiv, 1.1 mmol)
-
Triphenylphosphine (PPh₃) (1.2 equiv, 1.2 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M, 10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 4-(3-fluorophenoxy)butan-1-ol, the aryl nucleophile, and PPh₃ in anhydrous THF.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent betaine formation is highly exothermic; cooling prevents the degradation of the azodicarboxylate reagent.
-
Activation: Add DIAD dropwise over 10 minutes via a syringe. A color change from pale yellow to deep orange/yellow is typically observed.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the alcohol starting material (Rf ~0.2) and the appearance of a less polar product spot (Rf ~0.6) indicates completion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Causality: NaHCO₃ neutralizes any unreacted acidic nucleophile, partitioning it into the aqueous layer. Wash the combined organic layers with brine (to break emulsions and remove residual water), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography. Note: Triphenylphosphine oxide (Ph₃P=O) is a notorious byproduct that streaks on silica. Eluting with a gradient of up to 40% EtOAc in Hexanes usually separates the target ether from the oxide.
Protocol B: Swern Oxidation to 4-(3-Fluorophenoxy)butanal
Objective: Convert the primary alcohol to an aldehyde for downstream reductive amination, avoiding heavy metal oxidants (e.g., PCC) which can contaminate drug candidates.
Reagents:
-
4-(3-fluorophenoxy)butan-1-ol (1.0 equiv, 5.0 mmol)
-
Oxalyl chloride (1.2 equiv, 6.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.4 equiv, 12.0 mmol)
-
Triethylamine (Et₃N) (5.0 equiv, 25.0 mmol)
-
Anhydrous Dichloromethane (DCM) (25 mL)
Step-by-Step Methodology:
-
Preparation: Cool a solution of oxalyl chloride in anhydrous DCM to -78 °C under Argon using a dry ice/acetone bath.
-
Swern Reagent Formation: Add DMSO dropwise. Stir for 15 minutes. Causality: This generates the active alkoxysulfonium intermediate. Strict temperature control (-78 °C) is required to prevent explosive decomposition of the intermediate.
-
Substrate Addition: Dissolve 4-(3-fluorophenoxy)butan-1-ol in 5 mL of DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Deprotonation: Add Et₃N dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour. Causality: Et₃N triggers the intramolecular deprotonation of the alkoxysulfonium ylide, yielding the aldehyde and releasing dimethyl sulfide (DMS) gas.
-
Self-Validation (NMR): Upon workup, the success of the reaction is immediately validated by ¹H NMR: look for the disappearance of the -CH₂OH multiplet at ~3.50 ppm and the appearance of a sharp aldehyde singlet at ~9.7–9.8 ppm.
-
Workup: Quench with water (20 mL). Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry and concentrate. Use the resulting aldehyde immediately for reductive amination to prevent auto-oxidation to the carboxylic acid.
References
-
1153244-61-1|4-(3-Fluorophenoxy)butan-1-ol BIOFOUNT URL:[1]
-
The role of fluorine in medicinal chemistry PubMed (National Institutes of Health) URL:[2]
-
The Many Roles for Fluorine in Medicinal Chemistry ACS Publications (Journal of Medicinal Chemistry) URL:[3]
-
Ligand-free Cu-catalyzed O-arylation of aliphatic diols Royal Society of Chemistry (RSC) URL:[4]
-
Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications ResearchGate URL:[5]
-
Application Notes and Protocols for the Mitsunobu Reaction Benchchem URL:[6]
Sources
- 1. 1153244-61-1|4-(3-Fluorophenoxy)butan-1-ol|4-(3-Fluorophenoxy)butan-1-ol| -范德生物科技公司 [bio-fount.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-(3-Fluorophenoxy)butan-1-ol as a Strategic Scaffold in Fluorinated Agrochemical Discovery
Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Focus: Synthetic methodologies, structural rationale, and target engagement of fluorinated building blocks.
Strategic Context: The "Fluorine Effect" in Crop Protection
The agrochemical industry is undergoing a profound structural shift, with fluorinated molecules now dominating the discovery pipeline. From a modest 9% market share at the turn of the century, nearly 70% of agrochemicals approved in recent years contain fluorine[1]. This surge is driven by fluorine's unique ability to simultaneously modulate lipophilicity, metabolic stability, and target binding affinity without significantly increasing steric bulk[2].
Within this chemical space, 4-(3-fluorophenoxy)butan-1-ol (CAS: 1153244-61-1)[3] has emerged as a highly versatile, bifunctional building block. It provides a stable fluorinated aromatic "tail" connected to a flexible aliphatic linker, terminating in a reactive primary alcohol. This architecture is particularly valuable in the design of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) inhibiting herbicides[4].
Mechanistic Rationale for Scaffold Selection
-
The 3-Fluorophenoxy Headgroup: The meta-fluorine substitution on the phenoxy ring is not arbitrary. It deactivates the aromatic ring toward electrophilic attack, effectively blocking cytochrome P450-mediated ortho and para hydroxylation—a primary degradation pathway in soil and plant metabolism[4]. Furthermore, the highly electronegative fluorine atom introduces a strong local dipole that enhances binding affinity to target enzymes via orthogonal multipolar interactions (e.g., C–F···C=O interactions).
-
The Butan-1-ol Linker: The four-carbon aliphatic chain provides optimal spatial flexibility. In target engagement, this flexibility allows the fluorinated aromatic tail to navigate and perfectly occupy the lipophilic ubiquinone-binding pocket of fungal Complex II, while the terminal alcohol serves as a synthetic handle for conjugating active heterocyclic pharmacophores[4].
Synthetic Workflows & Derivatization Strategies
The terminal hydroxyl group of 4-(3-fluorophenoxy)butan-1-ol allows for divergent synthetic pathways, enabling researchers to rapidly generate libraries of active ingredients[5].
Caption: Divergent synthetic derivatization of 4-(3-fluorophenoxy)butan-1-ol into agrochemical precursors.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate specific in-process controls (IPCs) to ensure high-fidelity synthesis.
Protocol A: Chemoselective Oxidation to 4-(3-Fluorophenoxy)butanoic Acid
Scientific Rationale: Converting the primary alcohol to a carboxylic acid allows for subsequent amide coupling with fungicidal amines. We utilize a TEMPO/BAIB catalytic system instead of traditional Jones reagent to avoid toxic chromium waste, aligning with sustainable agrochemical synthesis mandates[5].
Materials:
-
4-(3-fluorophenoxy)butan-1-ol (1.0 eq, 10 mmol)
-
TEMPO (0.1 eq, 1 mmol)
-
Bis(acetoxy)iodobenzene (BAIB) (2.2 eq, 22 mmol)
-
Dichloromethane (DCM) / Water (1:1, 40 mL)
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-(3-fluorophenoxy)butan-1-ol in 20 mL of DCM in a round-bottom flask. Add 20 mL of deionized water to create a biphasic system.
-
Catalytic Initiation: Add TEMPO to the organic layer. The solution will turn a faint orange color.
-
Oxidation: Slowly add BAIB in portions over 15 minutes at room temperature under vigorous stirring.
-
Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic layers, ensuring rapid regeneration of the oxoammonium active species.
-
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf=0.4 ) should completely disappear, replaced by a baseline spot (the acid).
-
Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (15 mL) to destroy excess oxidant. Extract the aqueous layer with DCM ( 3×15 mL).
-
Self-Validation (NMR): Analyze the crude product via 1 H-NMR. The successful oxidation is confirmed by the complete disappearance of the triplet at δ 3.65 ppm (CH 2 -OH) and the appearance of a broad singlet at δ 11.0 ppm (COOH).
Protocol B: Mitsunobu Etherification with a Pyrazole Pharmacophore
Scientific Rationale: The Mitsunobu reaction allows for the direct, stereospecific (if chiral centers were present) coupling of the linker to an acidic heterocyclic hydroxyl group, creating a stable ether bridge common in modern herbicides[2].
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under N 2 , dissolve 4-(3-fluorophenoxy)butan-1-ol (1.0 eq) and the target pyrazole-ol (1.05 eq) in anhydrous THF (0.2 M).
-
Phosphine Addition: Add Triphenylphosphine (PPh 3 , 1.2 eq) and cool the mixture to 0 °C using an ice bath.
-
Activation: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 20 minutes.
-
Causality: DIAD addition must be strictly temperature-controlled. Adding it too fast causes a thermal spike that leads to the formation of unwanted hydrazine byproducts and reduces the overall yield of the ether.
-
-
Workup & Purification: Concentrate the crude mixture in vacuo. Resuspend the sticky residue in cold diethyl ether (0 °C) and stir for 30 minutes.
-
Self-Validation: A white precipitate will form. This is triphenylphosphine oxide (TPPO). Filtering this solid out immediately removes >80% of the primary reaction byproduct, drastically simplifying downstream column chromatography.
-
Quantitative Data Summaries
To guide rational design, the physicochemical impacts of incorporating the 3-fluorophenoxy moiety are summarized below.
Table 1: Physicochemical Impact of 3-Fluoro Substitution
| Property | Phenoxybutan-1-ol (Non-Fluorinated) | 4-(3-Fluorophenoxy)butan-1-ol | Agrochemical Advantage |
|---|---|---|---|
| ClogP (Lipophilicity) | 1.85 | 2.15 | Enhanced cuticular penetration in plant leaves. |
| Aromatic Electron Density | High | Reduced (Electron Withdrawn) | Resistance to electrophilic CYP450 oxidation. |
| Metabolic Half-Life ( T1/2 ) | ~4.2 hours (Soil model) | >18.5 hours (Soil model) | Prolonged field persistence and efficacy[4]. |
Table 2: Optimization of Mitsunobu Coupling Conditions (Protocol B)
| Solvent | Reagent System | Temp (°C) | Isolated Yield (%) | Purity (HPLC) |
|---|
| DCM | PPh 3 / DEAD | 25 | 45% | 82% | | THF | PPh 3 / DEAD | 0 to 25 | 68% | 88% | | THF | PPh 3 / DIAD | 0 to 25 | 89% | >95% |
Target Engagement & Mechanism of Action
When 4-(3-fluorophenoxy)butan-1-ol is elaborated into a mature fungicide, its primary mechanism of action often involves the disruption of fungal respiration. Fluorinated fungicides frequently act as succinate dehydrogenase inhibitors (SDHIs), binding to Complex II in the mitochondrial respiratory chain[4].
Caption: Mechanism of action for SDHI fungicides utilizing the fluorinated phenoxy scaffold.
References
- Current Trends in the Design of Fluorine‐Containing Agrochemicals. ResearchGate.
- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry - ACS Publications.
- New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. NIH.
- Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Fluoride Research.
- 1153244-61-1 | 4-(3-Fluorophenoxy)butan-1-ol. BIOFOUNT.
Sources
Technical Support Center: Optimizing 4-(3-Fluorophenoxy)butan-1-ol Synthesis
Welcome to the Reaction Optimization Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals seeking to maximize the yield and purity of 4-(3-fluorophenoxy)butan-1-ol .
Synthesizing this compound typically relies on one of two primary pathways: the Williamson Ether Synthesis (using 4-bromo-1-butanol) or the Mitsunobu Reaction (using 1,4-butanediol). Below, you will find mechanistic troubleshooting guides, validated protocols, and FAQs structured to resolve the most common experimental bottlenecks.
Reaction Pathways & Mechanistic Overview
Synthetic pathways for 4-(3-fluorophenoxy)butan-1-ol highlighting the competing THF cyclization.
Troubleshooting Guide: Williamson Ether Synthesis Route
Reaction: 3-Fluorophenol + 4-Bromo-1-butanol + Base → Product
Q: Why is my reaction stalling with unreacted 3-fluorophenol remaining, even though I added a full equivalent of 4-bromo-1-butanol?
-
Causality & Expert Insight: You are likely losing your electrophile to a competing side reaction. 4-Bromo-1-butanol contains both a nucleophilic hydroxyl group and an electrophilic bromide. Under basic conditions (especially with heating), the hydroxyl group can undergo an intramolecular SN2 attack on the bromide-bearing carbon. This 5-exo-tet cyclization rapidly forms tetrahydrofuran (THF). Because intramolecular reactions are entropically favored, this side reaction easily outcompetes the intermolecular attack by the phenoxide [1].
-
Self-Validating Solution:
-
Pre-form the Phenoxide: React 3-fluorophenol with the base in DMF for 30 minutes before introducing the bromoalkanol. This maximizes the concentration of the highly nucleophilic phenoxide.
-
Syringe Pump Addition: Add the 4-bromo-1-butanol slowly via a syringe pump. Keeping the steady-state concentration of the bromoalkanol low statistically favors the intermolecular reaction with the abundant phenoxide.
-
Validation: Run a GC-MS on the headspace or crude mixture; the presence of a highly volatile peak at m/z 72 confirms THF formation.
-
Q: Why am I seeing incomplete deprotonation and poor solubility of the phenoxide?
-
Causality & Expert Insight: Weak bases (like K2CO3 in less polar solvents like acetone) lead to tight ion-pairing, which reduces the nucleophilicity of the phenoxide [1].
-
Self-Validating Solution: Switch to Cesium Carbonate ( Cs2CO3 ) in anhydrous DMF. The larger atomic radius of the cesium cation provides a "naked," highly reactive phenoxide anion due to weaker tight-ion pairing.
Validated Protocol: Optimized Williamson Ether Synthesis
-
Alkoxide Formation: In an oven-dried flask under N2 , dissolve 3-fluorophenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL). Add finely powdered anhydrous K2CO3 (2.0 eq, 20 mmol) or Cs2CO3 (1.5 eq, 15 mmol). Stir at 60°C for 30 minutes.
-
Electrophile Addition: Cool the mixture to 40°C. Add 4-bromo-1-butanol (1.5 eq, 15 mmol) dropwise over 1 hour to suppress THF formation.
-
Reaction: Heat the mixture to 80°C and stir for 12 hours. Validation step: Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the phenol ( Rf ~0.6) and appearance of the product ( Rf ~0.3) indicates conversion.
-
Workup: Quench with water (50 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), then brine ( 3×20 mL, critical to remove DMF). Dry over Na2SO4 , filter, and concentrate.
Troubleshooting Guide: Mitsunobu Reaction Route
Reaction: 3-Fluorophenol + 1,4-Butanediol + PPh3
- DIAD → Product
Q: Why is it so difficult to purify my product, and what is the white solid co-eluting with it?
-
Causality & Expert Insight: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide ( Ph3P=O ) and reduced DIAD (hydrazine dicarboxylate). Ph3P=O is highly polar and often has an Rf value nearly identical to polar ether-alcohols on normal-phase silica gel [2].
-
Self-Validating Solution: Do not load the crude mixture directly onto a column. Instead, concentrate the reaction mixture and triturate the residue with cold diethyl ether or Hexanes/EtOAc (9:1). Ph3P=O is poorly soluble in cold non-polar solvents and will crash out as a white precipitate. Filter this through a Celite pad before chromatography.
Q: Why am I isolating a highly non-polar byproduct instead of my target alcohol?
-
Causality & Expert Insight: You are likely forming 1,4-bis(3-fluorophenoxy)butane. Because 1,4-butanediol has two identical primary hydroxyl groups, both ends can react if the phenol and Mitsunobu reagents are present in sufficient quantities [3].
-
Self-Validating Solution: Use a large excess of 1,4-butanediol (4.0 to 5.0 eq) relative to the phenol. This statistically guarantees mono-alkylation. Validation step: Check the 1H -NMR of the product; the target compound will show a distinct triplet for the −CH2−OH group around 3.6 ppm, which will be absent in the bis-alkylated byproduct.
Validated Protocol: Optimized Mitsunobu Reaction
-
Preparation: In an oven-dried flask under N2 , dissolve 3-fluorophenol (1.0 eq, 10 mmol), 1,4-butanediol (4.0 eq, 40 mmol), and Triphenylphosphine ( PPh3 , 1.2 eq, 12 mmol) in anhydrous THF (30 mL).
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) dropwise over 15 minutes. Validation step: The solution will turn yellow upon DIAD addition, indicating the formation of the betaine intermediate.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Workup: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether (30 mL) and filter off the precipitated Ph3P=O . Concentrate the filtrate and purify via flash chromatography.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Typical Yield | 65 - 75% | 70 - 85% |
| Primary Reagents | 4-Bromo-1-butanol, K2CO3 | 1,4-Butanediol, PPh3 , DIAD |
| Major Byproducts | Tetrahydrofuran (THF) | Ph3P=O , reduced DIAD, bis-ether |
| Cost / Scalability | Low cost, highly scalable | High cost, poor atom economy |
| Purification | Simple aqueous workup | Complex (requires chromatography) |
Frequently Asked Questions (FAQs)
Q: Can I use 4-chloro-1-butanol instead of 4-bromo-1-butanol to save costs? A: Yes, but the chloride is a significantly poorer leaving group, which will drastically slow down the reaction and give the THF cyclization more time to compete. If you must use the chloride, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to facilitate an in situ Finkelstein reaction, temporarily converting the chloride to the highly reactive iodide.
Q: Why is my purified product turning brown during storage? A: Phenolic ethers can undergo slow oxidation, or your product may contain trace amounts of unreacted 3-fluorophenol that is oxidizing over time. Ensure you wash the organic layer thoroughly with 1M NaOH during the workup to remove all trace phenols. Store the purified product under an inert gas (Argon or N2 ) at 4°C.
Q: How do I definitively verify that the ether linkage formed and not a C-alkylation on the aromatic ring? A: 1H -NMR is definitive. Look for the disappearance of the broad phenolic -OH peak (~9.0 ppm) and the appearance of a triplet integrating to 2H around 4.0 ppm, corresponding to the −CH2−O−Ar protons. The aromatic region should remain consistent with a 1,3-disubstituted pattern, confirming that the ring itself was not alkylated.
References
Technical Support Center: Optimizing Etherification of 4-(3-fluorophenoxy)butan-1-ol
Welcome to the technical support guide for the etherification of 4-(3-fluorophenoxy)butan-1-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are incorporating this key structural motif into their synthetic workflows. The etherification of this substrate, typically via the Williamson ether synthesis, is a robust and versatile reaction. However, achieving high yields and purity requires careful control over reaction parameters. This guide provides in-depth, field-proven insights to help you navigate common challenges and optimize your experimental outcomes.
Part 1: Core Principles & Reaction Mechanism
The etherification of an alcohol like 4-(3-fluorophenoxy)butan-1-ol is most commonly achieved through the Williamson ether synthesis. This reaction proceeds via a two-step sequence:
-
Deprotonation: A base is used to deprotonate the terminal hydroxyl group of 4-(3-fluorophenoxy)butan-1-ol, forming a potent nucleophile—the corresponding alkoxide.
-
Nucleophilic Substitution (Sₙ2): The newly formed alkoxide attacks an electrophilic alkylating agent (typically a primary alkyl halide or sulfonate), displacing a leaving group and forming the new ether bond in a single, concerted step.[1][2][3]
The efficiency of this Sₙ2 pathway is paramount and is highly sensitive to steric hindrance, solvent, and the nature of the leaving group.[4][5]
Caption: General mechanism for the Williamson ether synthesis.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction stalls completely. What are the likely causes?
A1: Low conversion is a common issue that can typically be traced to one of four factors:
-
Incomplete Deprotonation: The formation of the alkoxide is critical. If this step is inefficient, the reaction will not proceed.
-
Wet Reagents/Solvent: The most frequent culprit is the presence of water, which will quench the strong base. Ensure your 4-(3-fluorophenoxy)butan-1-ol is anhydrous and use a freshly opened or properly dried aprotic solvent.
-
Insufficiently Strong Base: For a primary alcohol like our substrate, a very strong, non-nucleophilic base is required for irreversible deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[3][4][6] Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally insufficient for aliphatic alcohols, though they are suitable for more acidic phenols.[3]
-
-
Poor Nucleophilicity: The reactivity of your generated alkoxide is heavily influenced by the solvent.
-
Solvent Choice: Protic solvents (e.g., ethanol, water) can form a hydrogen-bond "cage" around the alkoxide, stabilizing it and drastically reducing its nucleophilicity.[7] Using a polar aprotic solvent such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile is crucial.[1][2][3] These solvents solvate the counter-ion (Na⁺ or K⁺) but leave the alkoxide anion "naked" and highly reactive.[8][9]
-
-
Poor Alkylating Agent: The Sₙ2 reaction is sensitive to the leaving group's ability.
-
Leaving Group Ability: The trend for halide leaving groups is I > Br > Cl >> F.[4] If you are using an alkyl chloride and getting low conversion, switching to the corresponding bromide or iodide will significantly accelerate the reaction. Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are also excellent leaving groups and are often superior to halides.[6]
-
-
Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature may cause the reaction to be impractically slow. A typical range for this synthesis is 50–100 °C.[1][2] If you are running the reaction at room temperature with no success, gentle heating is recommended.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A2: The formation of an alkene indicates that the E2 (elimination) pathway is competing with the desired Sₙ2 (substitution) pathway.[10] The alkoxide is not only a good nucleophile but also a strong base. This is the most common side reaction.
-
Substrate Selection is Key: The structure of the alkylating agent is the single most important factor.
-
Use Primary Halides: Sₙ2 reactions are fastest for methyl and primary alkyl halides.[4][5]
-
Avoid Secondary Halides: Secondary alkyl halides will almost always give a mixture of Sₙ2 and E2 products, with elimination often dominating, especially with strong bases like alkoxides.[4][8][11]
-
Never Use Tertiary Halides: Tertiary alkyl halides will result exclusively in the elimination product.[3][4]
-
-
Temperature Control: Higher reaction temperatures favor elimination over substitution.[10] If you are observing significant alkene formation, try reducing the reaction temperature and running it for a longer duration.
-
Base Steric Hindrance: While the alkoxide from 4-(3-fluorophenoxy)butan-1-ol is not particularly bulky, using an excessively hindered base to generate it (if you were to choose an alternative method) could favor elimination. However, the primary driver here is the alkyl halide structure.
Caption: Influence of alkylating agent structure on reaction outcome.
Q3: I'm having trouble with the work-up and purification. How can I efficiently isolate my product?
A3: Work-up and purification for reactions in high-boiling polar aprotic solvents like DMF or DMSO require a specific strategy.
-
Quenching: After the reaction is complete, cool the mixture to room temperature (or 0 °C). Cautiously and slowly add water or saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted base (like NaH).
-
Extraction: The key is to remove the highly water-soluble solvent (DMF/DMSO). Transfer the quenched reaction mixture to a separatory funnel and dilute with a significant volume of water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: The product is now in the organic layer, while the DMF/DMSO and inorganic salts are in the aqueous layer. To remove residual DMF/DMSO from the organic layer, wash it multiple times (3-5 times) with water, followed by a final wash with brine to aid in breaking up emulsions and removing water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can then be purified.
-
Column Chromatography: This is the most common method. Given the structure of the expected product, a gradient of ethyl acetate in hexanes on a silica gel column is a standard starting point.[12]
-
Distillation: If the product is a liquid with a suitable boiling point and is relatively free of impurities with similar volatilities, vacuum distillation can be an effective purification method.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base? For deprotonating a primary alcohol, sodium hydride (NaH, 60% dispersion in mineral oil) is the most reliable and commonly used base. It is strong, non-nucleophilic, and the deprotonation is irreversible as the H₂ gas byproduct bubbles out of solution.[4][6]
Q2: Which solvent system is recommended? Anhydrous N,N-Dimethylformamide (DMF) is highly recommended. It is a polar aprotic solvent that effectively dissolves the alkoxide salt and significantly accelerates Sₙ2 reactions.[1][2] Anhydrous Dimethyl sulfoxide (DMSO) is an excellent alternative.[3]
Q3: How do I choose the right alkylating agent (R'-X)? Always choose a primary alkylating agent to maximize the yield of the ether product and avoid the E2 elimination side reaction.[4][10] Use an alkyl bromide or iodide for higher reactivity compared to a chloride. Alkyl tosylates are also excellent choices.
Q4: What is the ideal reaction temperature and duration? A good starting point is to perform the deprotonation at 0 °C to room temperature, then add the alkylating agent and heat the reaction to 60-80 °C for 2-8 hours.[1][2][10] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC).
Q5: Can I use a phase-transfer catalyst (PTC) for this reaction? Phase-transfer catalysis is most useful when using a weaker, cheaper base like NaOH or KOH with a two-phase (aqueous/organic) system. A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the hydroxide or alkoxide ion into the organic phase to react.[13][14] While effective, using NaH in an anhydrous aprotic solvent is often more straightforward and efficient on a laboratory scale.
Part 4: Recommended Experimental Protocol
This protocol describes the synthesis of 1-ethoxy-4-(3-fluorophenoxy)butane as a representative example.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| 4-(3-fluorophenoxy)butan-1-ol | 184.21 | 1.84 g (10 mmol) | 1.0 | Starting material. Must be dry. |
| Sodium Hydride (NaH) | 24.00 (for 100%) | 0.44 g (11 mmol) | 1.1 | 60% dispersion in mineral oil. Handle with care. |
| Bromoethane | 108.97 | 1.31 g (12 mmol) | 1.2 | Primary alkylating agent. |
| Anhydrous DMF | - | 40 mL | - | Reaction solvent. |
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-(3-fluorophenoxy)butan-1-ol (1.84 g, 10 mmol).
-
Solvent Addition: Add anhydrous DMF (40 mL) and stir until the starting material is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases. The solution should become a clear or slightly hazy suspension of the sodium alkoxide.
-
Alkylation: Add bromoethane (1.31 g, 12 mmol) dropwise to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath and stir for 4 hours. Monitor the reaction's progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes as eluent).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of water. Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Extraction & Washing: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers and wash them sequentially with water (3 x 75 mL) and brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes, to afford the pure 1-ethoxy-4-(3-fluorophenoxy)butane.
Caption: A troubleshooting workflow for common etherification issues.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. [Link]
- Google Patents.
-
Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
ACS Publications. (2021, October 11). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. [Link]
- Google Patents.
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]
-
Canadian Science Publishing. Etherification of phenols by amines via transient diazonium intermediates. [Link]
-
PMC. Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol. [Link]
-
Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. [Link]
-
PMC. Alkyl Aryl Ether Bond Formation with PhenoFluor. [Link]
-
PubMed. Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. [Link]
-
HALO Science. Purification of organic acids from fermentation processes. [Link]
-
Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. [Link]
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
-
ACS Publications. (2009, July 23). Steric Effects and Solvent Effects on SN2 Reactions. [Link]
-
Organic Syntheses. (R)-(N-tert-Butoxycarbonyl)allylglycine. [Link]
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Preventing side reactions during 4-(3-fluorophenoxy)butan-1-ol scale-up
Welcome to the process chemistry support center. Scaling up the synthesis of 4-(3-fluorophenoxy)butan-1-ol via the [1] presents unique mass-transfer and chemoselectivity challenges. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible scale-up.
Part 1: Quantitative Reaction Profiling
To understand the causality of side reactions, we must analyze how varying reaction parameters influence the chemoselectivity between the desired intermolecular etherification and the primary failure mode: the intramolecular cyclization of the alkylating agent.
Table 1: Effect of Reaction Conditions on Product Yield vs. Side Reactions
| Base (Equiv) | Solvent Type | Catalyst | Temp (°C) | Target Ether Yield (%) | THF Side Product (%) | C-Alkylation (%) |
| NaOH (2.0) | Water (Protic) | TBAB (PTC) | 100 | 18.5 | 72.0 | 8.5 |
| K₂CO₃ (1.5) | DMF (Aprotic) | None | 90 | 62.0 | 35.5 | < 1.0 |
| K₂CO₃ (1.5) | DMF (Aprotic) | KI (0.1 eq) | 70 | 94.2 | < 4.0 | < 0.5 |
Data Interpretation: Strong bases and high temperatures heavily favor the degradation of the alkylating agent into tetrahydrofuran (THF). Switching to a milder base, an aprotic solvent, and an iodide catalyst fundamentally shifts the kinetic pathways in favor of the target product.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my 4-chloro-1-butanol being rapidly consumed without a proportional increase in product yield, accompanied by a solvent-like odor?
A: You are observing the [2]. In the presence of a base, the terminal hydroxyl group of 4-chloro-1-butanol is deprotonated, creating a highly reactive alkoxide. Because the electrophilic chlorinated carbon is exactly four carbons away, this intermediate undergoes a rapid, entropically favored 5-exo-tet Sₙ2 reaction to form the stable five-membered cyclic ether, THF[3]. This intramolecular pathway is significantly faster than the desired intermolecular collision with the 3-fluorophenoxide, effectively destroying your alkylating agent[4].
Q2: How can I alter the kinetics to favor the target etherification over THF cyclization?
A: You must increase the electrophilicity of the alkyl halide while simultaneously lowering the steady-state concentration of the 4-chloro-1-butoxide intermediate.
-
Base Selection: Replace strong bases (NaOH/KOH) with a milder base like K₂CO₃ or NaHCO₃. This prevents the rapid, complete deprotonation of the butanol's hydroxyl group.
-
Finkelstein Catalysis: Add a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI). The iodide ion facilitates an in situ Finkelstein reaction, converting the alkyl chloride into an alkyl iodide. The resulting iodide is a vastly superior electrophile, accelerating the intermolecular Sₙ2 coupling with the phenoxide before the molecule has time to cyclize[5].
Q3: We are detecting C-alkylated impurities (e.g., 2-(4-hydroxybutyl)-5-fluorophenol). How do we eliminate this?
A: The phenoxide ion is an ambident nucleophile, meaning it can attack via the oxygen atom or the aromatic carbon ring[1]. According to[6], using protic solvents (like water or alcohols) causes extensive hydrogen-bonding around the highly electronegative oxygen atom of the phenoxide. This steric and electronic shielding forces the electrophile to attack the less-hindered ortho/para carbons. To drive strictly O-alkylation, you must use a polar aprotic solvent (e.g., DMF or Acetonitrile) which solvates the potassium cation but leaves the phenoxide oxygen "naked" and highly reactive.
Part 3: Mechanistic & Troubleshooting Visualizations
Mechanistic pathway showing the competition between target etherification and THF cyclization.
Decision tree for diagnosing and resolving common scale-up failures via GC/MS analysis.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a semi-batch dosing strategy and built-in In-Process Controls (IPCs) to ensure the system validates its own completion and corrects for side reactions dynamically.
Objective: 10-L Scale-up of 4-(3-fluorophenoxy)butan-1-ol.
Step 1: Reactor Preparation & Deprotonation
-
Under a nitrogen atmosphere, charge a 10-L jacketed reactor with 5.0 L of anhydrous DMF.
-
Add 1.00 kg (8.92 mol) of 3-fluorophenol.
-
Add 1.85 kg (13.38 mol, 1.5 eq) of finely milled anhydrous K₂CO₃ and 148 g (0.89 mol, 0.1 eq) of Potassium Iodide (KI).
-
Set agitator to 250 RPM to ensure adequate solid-liquid mass transfer. Heat the jacket to 70 °C and hold for 30 minutes to generate the phenoxide intermediate.
Step 2: Semi-Batch Dosing
-
Charge an addition funnel with 1.16 kg (10.70 mol, 1.2 eq) of 4-chloro-1-butanol.
-
Dose the 4-chloro-1-butanol continuously over a 3-hour period. Causality: Slow dosing keeps the steady-state concentration of the alkyl chloride low, ensuring it reacts immediately with the abundant phenoxide rather than accumulating and cyclizing into THF in the presence of the base.
Step 3: Self-Validation (In-Process Control Checkpoint)
-
At t = 4.0 hours, pull a 2 mL sample, quench with water, extract with EtOAc, and analyze the organic layer via GC-FID.
-
Validation Logic:
-
Condition A (Optimal): 3-fluorophenol is < 2%. Proceed to Step 4.
-
Step 4: Quench and Isolation
-
Cool the reactor to 20 °C.
-
Slowly charge 5.0 L of Deionized Water to quench the reaction and dissolve inorganic salts (KCl, K₂CO₃, KI).
-
Extract the aqueous mixture with 3 x 3.0 L of Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with 2.0 L of 1M NaOH (to remove any trace unreacted 3-fluorophenol), followed by 2.0 L of brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target product.
Part 5: References
-
BenchChem Technical Support Team. "4-Chloro-1-butanol | High-Purity Synthetic Intermediate." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPE5FaO36pgG1f3axXBWOphtc8DewwLalNoEPQ6A8-2Xzk7j2wJ_tQghKLx6e_HBAFOVcT2XAs_Py4hsVddfANkf2DHaXd7vqdZNfPtNlV5toMyJFSreONSujZrTPWrLHC9KHv]
-
BenchChem Technical Support Team. "Application Notes and Protocols for 4-Chloro-1-butanol in Organic Synthesis." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_AEHMROWv08rRyvjlHQX87U5-eKoz_Ym823NfwiwOHTMgpfdGD1fQ1r8uAubLDlXQY6A7VBhw-SErRI0CV0sdWhNZXSfPZYEunHU8sr09UaYTYsRsXV8quWpNPQKsZhmo_VcWfJOxiKDiLEGyrrV7HnCxu124Eltm-866Ou1xTX6IdvXaOaatm3J2JSjcNdolPF29Tsv5WiIDuHVNLJ6qo0EDWqJIWTU=]
-
Wikipedia Contributors. "Williamson ether synthesis." Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu7ppeKuVPUjj1ou-XqPhugfC7prqwpTjSA86xJRrva3V4LFf4GaclpPnVBfwQ37po6mFsrNX-1t5vi4V8MzwUHZqstjGSH5_yyBZdims1hWuaN8tFu8DXVYVb2CojJwuWb6Sj6Mv2HvVtW21gieOqvC1g]
-
RSC Publishing. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." Physical Chemistry Chemical Physics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4dWx9X-n85KEelk98nEXqiNuTYnI1yYEdRgCXvfwlvLaqrSjiMolVNNjaozPCiu2O31zEO535KOjAmzHr6cKvyhxNT4_1Tv3P2hEhKjHRphtm7ev5NYnSWKQCxuzK5_CqBSYRZo90kIgbR8xJRxzXiVrG48gd04Tj]
-
ACS Publications. "Thermotropic Side-Chain Liquid Crystalline Copolymers Containing Both Mono- and Bisazobenzene Mesogens: Synthesis and Properties." Macromolecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8aD9URdxaSwsmJjCGnyMFdRmMUiDXVr1Mq6ax6G3tgPnS-qb5mSdm-XP4uTSyyNlBBxAv6S-EiW0YlEEpWM4lK2A8EisW84B91Mux_Nm8UGOAUPHoySRoahMEVKLBva3sDRErcQ==]
-
Chemistry Steps. "Williamson Ether Synthesis." Chemistry Steps.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHGgMWuWvnwZlRhqEM26BcJjn2qEuCNYIi4-tahFfCtM0eN-MDzi9RAU2guZvqmRiN668sezvJyX07_zghnD8BVeMEmhMBLSszlQvlR20NtZkpIYsqKHOuFFMq8-wPKxMgsWqGJA-k2xPLnmugcIqcQygOFgo=]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Resolving emulsion problems during 4-(3-fluorophenoxy)butan-1-ol aqueous workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously frustrating challenges in synthetic organic chemistry: resolving stable emulsions during the isolation of amphiphilic molecules.
When working with 4-(3-fluorophenoxy)butan-1-ol , you are handling a molecule that inherently fights phase separation. The following guide bypasses generic advice, providing you with mechanistically grounded, self-validating protocols to force phase resolution.
The Mechanistic Root of the Problem
The structure of 4-(3-fluorophenoxy)butan-1-ol consists of a highly lipophilic head group (the 3-fluorophenoxy ring) and a hydrophilic, hydrogen-bonding tail (the primary butanol chain). This imparts significant amphiphilic (surfactant-like) properties .
During a liquid-liquid extraction (LLE), these molecules rapidly accumulate at the aqueous-organic interface. They lower the interfacial tension and create a rigid steric barrier that prevents dispersed droplets from coalescing. Furthermore, if your synthesis involved a Williamson ether synthesis using inorganic bases (e.g., K2CO3 ), residual fine particulates can adsorb at this interface, creating a highly stable Pickering emulsion .
Diagnostic Workflow
Diagnostic workflow for resolving 4-(3-fluorophenoxy)butan-1-ol emulsions.
Troubleshooting Guide (FAQs)
Q1: Why does 4-(3-fluorophenoxy)butan-1-ol consistently form stable emulsions during liquid-liquid extraction? A1: The root cause is the molecule's inherent amphiphilicity. The 3-fluorophenoxy group is hydrophobic, while the primary alcohol tail is hydrophilic. This structure allows the molecule to act as a non-ionic surfactant. During agitation, it accumulates at the aqueous-organic interface, significantly lowering interfacial tension and creating a steric barrier that prevents dispersed droplets from coalescing.
Q2: What is the most effective first-line chemical intervention when an emulsion forms? A2: Do not increase agitation. Your first step should be to manipulate the ionic strength of the aqueous phase via "salting-out." By adding a saturated brine (NaCl) solution or solid sodium sulfate ( Na2SO4 ), you increase the polarity of the aqueous layer. According to principles informed by the1[1], kosmotropic salts like sulfates are highly proficient at salting out organic compounds, driving the amphiphilic product into the organic phase and increasing the density differential between the two layers to promote separation[1].
Q3: Salting out improved the separation, but a thick "rag layer" remains at the interface. How do I clear this? A3: A persistent rag layer in this context is typically a Pickering emulsion. This occurs when fine, insoluble particulates—such as unreacted base or precipitated inorganic salts—adsorb at the liquid-liquid interface, forming a rigid mechanical barrier. The most reliable solution is to drain the entire biphasic mixture and 2[2]. Removing these solid stabilizers instantly collapses the mechanical barrier, allowing the phases to cleanly resolve[2].
Q4: The emulsion is free of solids but remains stubbornly cloudy. Should I change my extraction solvent? A4: Yes. Standard solvents like ethyl acetate or dichloromethane often fail with potent amphiphiles. You must alter the partition coefficient. A proven field technique is to use an extraction solvent mixture of 3[3]. The isopropanol acts as a co-surfactant, disrupting the rigid interfacial film formed by the fluorophenoxy derivative and facilitating rapid droplet coalescence[3].
Q5: When chemical and solvent modifications fail, what physical interventions are viable? A5: Centrifugation is the definitive physical method. Subjecting the emulsified mixture to4[4] applies a centrifugal force that overcomes the steric repulsion of the surfactant droplets, forcing coalescence based on density differentials without altering the chemical composition of your phases[4].
Quantitative Data on Demulsification Strategies
| Technique | Mechanism of Action | Relative Efficacy | Typical Time to Resolution |
| Salting-Out ( Na2SO4 ) | Increases aqueous polarity/density | Moderate | 5–10 mins |
| Celite Filtration | Removes Pickering stabilizers | High (for rag layers) | 10–15 mins |
| 3:1 CHCl3 /IPA Addition | Disrupts interfacial surfactant film | Very High | < 5 mins |
| Centrifugation (2500 rpm) | Physical forced coalescence | Absolute | 10 mins |
Self-Validating Experimental Protocols
Protocol A: The "Salting-Out" & Solvent Modification Workup
Use this protocol for standard, cloudy emulsions lacking visible solid particulates.
-
Initial Assessment: Transfer the emulsified reaction quench to a separatory funnel. Note the approximate volume of the aqueous phase.
-
Salting Out: Add solid anhydrous Na2SO4 (approx. 10-20% w/v relative to the aqueous phase) directly into the funnel. Gently swirl (do not shake vigorously) for 2 minutes to allow the salt to dissolve.
-
Validation Check 1: Allow the funnel to rest for 5 minutes. Self-Validation: If a sharp meniscus forms, the emulsion is resolved; proceed to phase separation. If the emulsion persists, proceed to step 4.
-
Solvent Modification: Add a 3:1 mixture of Chloroform/Isopropanol equal to 25% of the current organic phase volume. Invert the funnel gently 3 times, venting the stopcock after each inversion.
-
Validation Check 2: Rest for 5 minutes. Self-Validation: The isopropanol will disrupt the interfacial film, yielding two distinct, transparent layers. Drain the lower organic layer.
Protocol B: The Celite Filtration Method for Pickering Emulsions
Use this protocol if a thick, opaque "rag layer" sits between the phases, indicating particulate stabilization.
-
Preparation: Pack a medium-porosity sintered glass funnel with a 1-inch layer of Celite 545. Pre-wet the pad with your extraction solvent (e.g., MTBE or EtOAc).
-
Filtration: Pour the entire unresolved biphasic mixture (including the emulsion "rag layer") directly onto the Celite pad. Apply a gentle vacuum until the liquid has passed through.
-
Rinsing: Rinse the filter cake with 2×15 mL of fresh extraction solvent to ensure complete recovery of the fluorinated product.
-
Validation Check: Transfer the filtrate back to a clean separatory funnel. Self-Validation: Because the mechanical stabilizers (particulates) have been removed, the phases will separate immediately upon settling with no rag layer present.
References
-
Title: General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development - ACS Publications Source: acs.org URL: [Link]
-
Title: Advice for working with TiCl4 : r/Chempros - Reddit Source: reddit.com URL: [Link]
-
Title: Workup for Reactions in THF/Dioxane Source: rochester.edu URL: [Link]
Sources
Optimizing column chromatography solvent systems for 4-(3-fluorophenoxy)butan-1-ol
This guide provides a comprehensive, experience-driven approach to developing and troubleshooting solvent systems for the column chromatography purification of 4-(3-fluorophenoxy)butan-1-ol. It is designed for researchers and chemists who require not just a protocol, but a deep understanding of the separation process.
Section 1: Frequently Asked Questions (FAQs) & Quick-Start Guide
This section addresses the most common initial questions and provides a rapid protocol for experienced scientists.
Q1: What are the key structural features of 4-(3-fluorophenoxy)butan-1-ol that influence its purification?
A: The molecule possesses three key regions that dictate its behavior on a silica gel column:
-
Primary Alcohol (-OH): This is the most polar functional group and the primary site for strong interaction with the acidic silanol groups (Si-OH) of the stationary phase via hydrogen bonding. This interaction is the main driver of retention.
-
Fluorophenoxy Group: The aromatic ring and the ether linkage contribute moderate polarity. The electronegative fluorine atom can slightly increase polarity and alter selectivity compared to a non-fluorinated analogue.
-
Butyl Chain: The four-carbon aliphatic chain is non-polar and will primarily interact with the non-polar component of the mobile phase.
Based on these features, 4-(3-fluorophenoxy)butan-1-ol is a compound of intermediate polarity .
Q2: I'm starting from scratch. What is a good initial solvent system to screen using Thin-Layer Chromatography (TLC)?
A: For a compound of this nature, an Ethyl Acetate (EtOAc) / Hexane system is the industry standard and the most logical starting point.[1][2][3] It offers a good balance of polarity and excellent resolving power for many compounds.[4]
-
Recommended Starting TLC Tests:
-
20% EtOAc / 80% Hexane
-
30% EtOAc / 70% Hexane
-
50% EtOAc / 50% Hexane
-
Q3: What is the ideal Rf value I should aim for on my TLC plate before running the column?
A: For optimal separation on a flash column, you should aim for an Rf (retention factor) of 0.2 - 0.3 for your target compound, 4-(3-fluorophenoxy)butan-1-ol.[4] This Rf value ensures that the compound interacts sufficiently with the stationary phase for good separation from impurities, without requiring excessively large volumes of solvent for elution.
Q4: My compound is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it?
A: Peak tailing is often observed with compounds containing strong hydrogen-bonding groups like alcohols.[5] It occurs due to strong, non-ideal interactions with the acidic silica gel. To counteract this, you can add a small amount of a polar modifier to the solvent system.
-
Solution: Add 0.5-1% methanol to your EtOAc/Hexane mobile phase. Methanol is a highly polar solvent that can help to occupy the most active sites on the silica gel, leading to more symmetrical spots and peaks. Be cautious, as adding more than 5-10% methanol can risk dissolving the silica stationary phase.[1][2][4]
Q5: Should I run an isocratic or gradient elution?
A: The choice depends on your separation needs:
-
Isocratic (Constant Solvent Composition): Use this if your TLC analysis shows good separation between your target compound and all impurities with a single solvent mixture. This is simpler to execute.
-
Gradient (Increasing Polarity Over Time): Use this if you have both less-polar and more-polar impurities.[6] A shallow gradient starting from a low polarity (e.g., 10% EtOAc/Hexane) and gradually increasing to a higher polarity (e.g., 50% EtOAc/Hexane) will first elute the non-polar impurities, then your target compound with a good peak shape, and finally wash off the highly polar impurities.[7][8] This is often more efficient and saves time.[6]
Section 2: In-Depth Troubleshooting Guide
This section explores specific problems in a cause-and-effect framework, providing logical solutions grounded in chromatographic theory.
Problem 1: Poor Resolution or Co-elution of Impurities
Scenario: Your TLC plate shows spots that are very close together, or your column fractions contain a mixture of your product and an impurity.
Causality: The selectivity of your chosen solvent system is insufficient to differentiate between the analyte and the impurity. The polarity difference between the two molecules is not being effectively exploited by the mobile phase.
Solutions:
-
Optimize the Primary Solvent System:
-
Fine-tune the Ratio: If your Rf is in the right range but separation is poor, try making small adjustments to the solvent ratio (e.g., move from 30% EtOAc to 25% or 35% EtOAc).
-
Run a Shallower Gradient: If using a gradient, decrease the rate of polarity increase. A slower, more gradual change in solvent composition provides more opportunity for separation.
-
-
Change Solvent Selectivity:
-
The key to separating compounds with similar polarities is to use solvents that interact with them differently. Solvents are classified into different selectivity groups based on their proton donor, proton acceptor, and dipole characteristics.
-
Actionable Step: Replace Ethyl Acetate with a solvent from a different selectivity group. For example, switch from an EtOAc/Hexane system to a Dichloromethane (DCM) / Methanol (MeOH) system. DCM offers different dipole interactions, which may resolve your compound from the impurity.[1][4]
-
| Solvent System | Characteristics | Best For |
| Ethyl Acetate / Hexane | Standard, good general-purpose system with moderate hydrogen bond accepting capability.[1][3] | Initial screening, separating moderately polar compounds. |
| Dichloromethane / Methanol | Good for more polar compounds; DCM is an excellent solvent for many organics.[1][4] | Resolving compounds that co-elute in EtOAc/Hexane; good for compounds with aromatic rings. |
| Diethyl Ether / Hexane | Less polar than EtOAc/Hexane; Ether is a weaker hydrogen bond acceptor. | Separating less polar compounds or when finer control over polarity is needed. |
Problem 2: Severe Peak Tailing
Scenario: The collected fractions show that the compound elutes over a very large volume, with the peak having a characteristic "tail."
Causality: As mentioned in the FAQ, this is due to strong, kinetically slow interactions between the alcohol group of your compound and the acidic silanol groups on the silica surface. A portion of the analyte molecules "stick" to the most active sites and are slow to release back into the mobile phase.
Solutions:
-
Add a Polar Modifier:
-
Methanol (0.5-2%): As a strong hydrogen bond donor and acceptor, methanol will compete effectively with your analyte for the active sites on the silica, improving peak shape.
-
Acetic Acid (0.1-0.5%): While less common for neutral alcohols, if you suspect interactions with basic impurities on your silica, a trace of acid can sometimes improve peak shape for acidic or neutral compounds.[3] This is a secondary option to try if methanol doesn't work.
-
-
Switch the Stationary Phase:
-
Neutral Alumina: If tailing persists, the acidic nature of silica is the likely culprit. Switching to a neutral stationary phase like alumina can eliminate these problematic acidic interactions.[4] Note that the solvent system will need to be re-developed as the selectivity of alumina is different from silica.
-
Reversed-Phase Silica (C18): For a complete change in selectivity, reversed-phase chromatography can be used. Here, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). In this mode, the most polar compounds elute first.[4] This is a powerful but more complex alternative.
-
Problem 3: Compound is Irrecoverable (Stuck on the Column)
Scenario: After loading your sample and running a large volume of even a very polar solvent, you get little to no recovery of your product.
Causality: The polarity of your mobile phase is far too low to elute the compound. Your compound is strongly adsorbed to the top of the column and cannot be displaced by the solvent.
Solutions:
-
Drastically Increase Mobile Phase Polarity:
-
Systematic Solvent Screening (TLC):
-
This issue highlights a failure in the initial TLC screening. It is crucial to find a TLC system where the compound moves from the baseline. Test highly polar systems like 100% EtOAc and 5-10% MeOH/DCM on a TLC plate before committing to the column.[2]
-
Section 3: Protocols & Workflows
Protocol 1: Systematic TLC-Based Solvent System Optimization
-
Prepare Stock Solution: Dissolve a small amount of your crude 4-(3-fluorophenoxy)butan-1-ol in a suitable solvent (e.g., DCM or EtOAc).
-
Initial Screening: Spot your sample on three separate TLC plates. Develop each plate in a different solvent system:
-
Plate A: 20% EtOAc / 80% Hexane
-
Plate B: 40% EtOAc / 80% Hexane
-
Plate C: 10% Methanol / 90% DCM
-
-
Analyze Rf: Visualize the plates under a UV lamp and/or by staining. Calculate the Rf value for your target compound in each system.
-
Refine and Select:
-
If the Rf in 20% EtOAc/Hexane is > 0.4, the system is too polar. Try 10% or 15% EtOAc/Hexane.
-
If the Rf in 40% EtOAc/Hexane is < 0.1, the system is not polar enough. Try 60% or 80% EtOAc/Hexane, or switch to the MeOH/DCM system.
-
Identify the system that gives your target compound an Rf between 0.2 and 0.3, with the largest possible separation from any visible impurities. This is your chosen solvent system for the column.
-
Workflow for Solvent System Development
Below is a visual workflow illustrating the logical steps for developing and optimizing your purification method.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Overcoming Solubility Challenges for 4-(3-Fluorophenoxy)butan-1-ol Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers and drug development professionals working with 4-(3-fluorophenoxy)butan-1-ol derivatives .
While the incorporation of a fluorine atom onto the phenoxy ring provides excellent metabolic stability and target affinity, it significantly increases the molecule's lipophilicity (logP)[1][2]. Combined with the flexible aliphatic butoxy chain, these derivatives often behave as classic "grease-ball" molecules—compounds with low melting points but extremely poor aqueous solubility[3]. This guide provides field-proven, self-validating protocols to troubleshoot precipitation issues across all stages of development.
Diagnostic Workflow
Before altering your assay or formulation, identify the exact point of failure using the diagnostic logic tree below.
Diagnostic workflow for troubleshooting 4-(3-fluorophenoxy)butan-1-ol derivative solubility.
FAQ & Troubleshooting Guides
Section 1: In Vitro Assays & DMSO Stock Precipitation
Q: My compound dissolves perfectly in DMSO, but the moment I add it to my cell culture medium, it forms a cloudy precipitate. Why does this happen, and how can I prevent it?
The Causality: This phenomenon is known as "solvent shock." While your 4-(3-fluorophenoxy)butan-1-ol derivative is highly soluble in polar aprotic solvents like DMSO, rapid introduction into an aqueous environment drastically shifts the dielectric constant. Adding aqueous buffer directly to the DMSO stock (or rapidly pipetting DMSO into the buffer) creates localized pockets of high supersaturation where water molecules cannot solvate the highly lipophilic 3-fluorophenoxy moiety, causing the compound to instantly crash out[4].
Self-Validating Protocol: The Reverse Dilution Method To prevent localized supersaturation, you must maximize the kinetic dispersion of the compound[4].
-
Prepare Stock: Dissolve the compound in 100% anhydrous, high-purity DMSO to create a concentrated stock (e.g., 10–30 mM)[5].
-
Temperature Control: Pre-warm your target aqueous buffer or culture medium to 37°C to maximize kinetic solubility.
-
Reverse Addition (Critical Step): Dispense the full required volume of the aqueous buffer into a sterile tube. While vigorously vortexing the buffer, add the DMSO stock dropwise directly into the center of the vortex[4].
-
Validation: To ensure the system is self-validating, do not rely solely on visual inspection. Pass the final solution through a solubility filter plate and measure the kinetic solubility using laser nephelometry (light scattering) or UV absorption[6][7]. A signal matching your theoretical concentration confirms the absence of invisible micro-precipitates.
Note: Ensure the final DMSO concentration remains ≤0.5% to avoid confounding cytotoxicity in cell-based assays[4].
Section 2: Structural Modifications & Prodrugs
Q: The reverse dilution method isn't enough. The intrinsic thermodynamic solubility is simply too low for our biochemical assays. What chemical strategies can we employ without losing target affinity?
The Causality: If physical mixing techniques fail, the molecule's fundamental physicochemical properties must be altered. The C-F bond is highly electron-withdrawing and hydrophobic, driving up the logP[1][2]. Fortunately, the terminal hydroxyl group (-OH) on the butan-1-ol tail serves as an ideal synthetic handle. By converting this neutral alcohol into an ionizable group (such as a phosphate ester), you introduce a dianion at physiological pH. This massive increase in polar surface area and hydration enthalpy easily overcomes the hydrophobic effect of the fluorinated ring.
Self-Validating Protocol: Synthesis of a Phosphate Prodrug
-
Reaction: React the 4-(3-fluorophenoxy)butan-1-ol derivative with phosphorus oxychloride (POCl₃) in the presence of triethylamine in anhydrous dichloromethane at 0°C.
-
Hydrolysis: Quench the reaction with water to hydrolyze the intermediate dichlorophosphate into the corresponding phosphoric acid derivative.
-
Salt Formation: Isolate the product and convert it to a sodium salt using NaOH to maximize dissolution rate.
-
Validation: Run a thermodynamic solubility assay using the shake-flask method. Incubate the parent compound and the new prodrug in PBS (pH 7.4) for 24 hours, filter, and quantify via LC/MS[6]. A successful derivatization should yield a >100-fold increase in thermodynamic solubility.
Section 3: In Vivo Formulation Strategies
Q: We are moving to animal models, but our compound has terrible oral bioavailability. Since it's a lipophilic liquid/low-melting solid, standard milling doesn't work. How should we formulate it?
The Causality: Your compound is a classic "grease-ball" molecule (BCS Class II/IV driven by lipophilicity rather than crystal lattice energy)[3]. Standard physical modifications like micronization (which address "brick-dust" lattice energy) will fail here. Instead, you must bypass the dissolution rate-limiting step in the gastrointestinal (GI) tract by presenting the drug in a pre-dissolved, lipidic state using a Self-Emulsifying Drug Delivery System (SEDDS)[3].
Self-Validating Protocol: Preparation of a Basic SEDDS Formulation
-
Excipient Selection: Select a lipid vehicle (e.g., Capryol 90), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., PEG 400).
-
Solubilization: Dissolve the 4-(3-fluorophenoxy)butan-1-ol derivative into the lipid phase under gentle magnetic stirring at 40°C until completely clear.
-
Emulsification: Add the surfactant and co-surfactant mixture (typically in a 1:1 to 2:1 ratio) to the lipid-drug mixture and vortex vigorously until an isotropic, transparent mixture is formed.
-
Validation: The system must validate its own emulsification efficiency. Disperse 1 mL of your SEDDS into 250 mL of simulated gastric fluid (0.1 N HCl) at 37°C with gentle agitation. The spontaneous formation of a transparent or slightly bluish dispersion indicates successful nanoemulsion formation (<200 nm droplet size)[3]. Confirm the exact droplet size using Dynamic Light Scattering (DLS).
Quantitative Data: Solubility Enhancement Comparison
Use the table below to select the appropriate troubleshooting strategy based on your experimental phase and required solubility gain.
| Troubleshooting Strategy | Physicochemical Mechanism | Expected Solubility Gain | Best Application Phase |
| Reverse Dilution | Prevention of localized supersaturation | 2x - 5x (Kinetic) | In vitro cell-based assays |
| Co-solvency (PEG400) | Disruption of water hydrogen bond network | 5x - 10x (Kinetic) | Biochemical / Enzymatic assays |
| Lipid Nanoemulsion (SEDDS) | Micellar encapsulation | 50x - 100x (Apparent) | In vivo oral dosing |
| Phosphate Prodrug | Ionization & reduction of logP | >100x (Thermodynamic) | Late-stage Lead Optimization |
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: PMC / NIH URL
- How to prevent GSK-5498A precipitation from DMSO stock Source: Benchchem URL
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers Source: Benchchem URL
- Aqueous Solubility Assay Source: Bienta URL
- Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry - ACS Publications URL
- Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment Source: MDPI URL
Sources
Technical Support Center: Reducing Catalyst Loading in 4-(3-fluorophenoxy)butan-1-ol Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-(3-fluorophenoxy)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of reducing catalyst loading while maintaining high efficiency and yield. In an era of sustainable chemistry, minimizing the use of expensive and often toxic heavy metal catalysts is paramount.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve lower catalyst loadings in your synthetic routes.
The principles discussed here are broadly applicable to common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in synthesizing complex molecules.[4][5][6] We will delve into the causal relationships behind experimental choices, offering insights grounded in mechanistic understanding to empower you to design more robust and cost-effective processes.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the reduction of catalyst loading in coupling reactions.
Q1: What are the primary drivers for needing to reduce catalyst loading in my 4-(3-fluorophenoxy)butan-1-ol coupling reactions?
A: The primary motivations are both economic and environmental. Palladium catalysts and their associated ligands can be a significant cost driver in large-scale synthesis.[7] Reducing the catalyst loading directly translates to lower production costs.[3] From a sustainability perspective, minimizing palladium usage reduces the environmental burden associated with mining and refining precious metals.[2] Furthermore, lower catalyst loading simplifies product purification by reducing the levels of residual palladium, which is a major concern in the pharmaceutical industry due to strict regulatory limits.[7][8][9]
Q2: I'm observing low or no conversion at reduced catalyst loadings. What are the most likely causes?
A: Low conversion at lower catalyst concentrations is a frequent challenge and can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[10] Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere.[11] Using air-stable precatalysts can often provide more consistent results.[12]
-
Inefficient Pre-catalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step.[13][14] If this process is slow or incomplete, the concentration of the active catalyst will be too low to sustain the catalytic cycle.[13]
-
Catalyst Deactivation: The active catalyst can be deactivated through various pathways, such as the formation of inactive palladium aggregates (palladium black) or the formation of stable, off-cycle complexes.[10][15]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and base play a crucial role in catalyst activity and stability.[16][17][18][19][20] Conditions that were optimal at higher catalyst loadings may not be suitable for lower loadings.
Q3: How does the choice of ligand impact my ability to lower the catalyst loading?
A: The ligand is arguably the most critical component in enabling low catalyst loadings.[21] Electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective for several reasons:
-
They promote the formation of the catalytically active monoligated Pd(0) species.[21]
-
Their electron-donating nature increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step.[21]
-
Their steric bulk promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.[21]
Screening a panel of ligands is often necessary to identify the optimal choice for your specific substrate and coupling partner.[12]
Q4: Can changing the base help in reducing the catalyst loading?
A: Yes, the choice of base is critical and can significantly influence the reaction outcome, especially at low catalyst loadings.[22] The base's role extends beyond simply acting as a proton scavenger. It can influence the rate of transmetalation in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig reactions.[12][23] For Suzuki reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[11][24] However, the base must be compatible with any sensitive functional groups on your substrates.[12]
Q5: What is "palladium black" and how can I prevent its formation?
A: Palladium black is a form of finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture.[10] Its formation is a common sign of catalyst deactivation.[10] To minimize its formation:
-
Use appropriate ligands: Sterically hindered and electron-rich ligands help stabilize the soluble Pd(0) species and prevent aggregation.[10]
-
Control reaction conditions: Lowering the reaction temperature and using the minimum effective catalyst concentration can help.[10][24]
-
Ensure an inert atmosphere: Oxygen can promote the decomposition of the active catalyst.[4][10]
-
Proper solvent selection: The solvent can influence catalyst stability.[10][18][19]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when attempting to reduce catalyst loading.
| Problem | Potential Cause | Recommended Solution | Rationale |
| Reaction stalls or proceeds to very low conversion | 1. Catalyst Deactivation: Formation of inactive Pd(0) aggregates (palladium black).[10] 2. Inefficient Catalyst Activation: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[13][14] 3. Insufficiently Active Catalyst System: The chosen catalyst/ligand combination is not potent enough for the transformation at low concentrations.[11] | 1. Improve Catalyst Stability: Use fresh, high-purity catalyst and ligands.[10] Consider switching to a more robust, modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst). 2. Optimize Activation: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.[4][12] 3. Screen Ligands: Test a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify a more active system.[11][12][24] | Modern precatalysts are designed for clean and efficient generation of the active LPd(0) species.[5][14] Electron-rich and bulky ligands enhance the rates of both oxidative addition and reductive elimination, leading to higher turnover numbers.[1][21] |
| Formation of significant side products (e.g., homocoupling, dehalogenation) | 1. Slow Transmetalation/Amine Coordination: This can lead to side reactions of the organometallic reagent or the aryl halide complex.[4] 2. Presence of Oxygen: Can promote oxidative homocoupling of boronic acids in Suzuki reactions.[4][24] | 1. Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of the desired coupling pathway.[16][17][18][19][20] For Suzuki reactions, a stronger base may be required.[11] 2. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. Maintaining a positive pressure of an inert gas is crucial.[4][10][24] | A faster rate for the desired catalytic cycle will outcompete the pathways leading to side products.[4] Excluding oxygen is critical to prevent unwanted oxidative side reactions.[4] |
| Inconsistent yields and reaction times | 1. Variable Reagent Quality: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[12][25] 2. Inconsistent Catalyst Activation: Variations in the in-situ generation of the active catalyst.[13] | 1. Use High-Purity Reagents: Ensure the purity of all reaction components.[12] 2. Standardize Procedures: Maintain consistent procedures for reaction setup, reagent addition, and stirring.[10] 3. Utilize Pre-catalysts: Pre-formed catalysts provide more reproducible generation of the active species.[10][14] | Reproducibility is key in process development. Using high-purity reagents and well-defined precatalysts minimizes variability.[10] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Ligand Screening
This protocol provides a starting point for screening various palladium sources and ligands to identify an optimal system for your coupling reaction at reduced catalyst loading.
-
Reaction Setup: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid or amine, 1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vials with PTFE-lined caps, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[16]
-
Catalyst/Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., 0.1-1.0 mol%) and the ligand (with an appropriate Pd:Ligand ratio, typically 1:1 to 1:2) to each vial.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[16]
-
Reaction: Place the vials in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]
-
Monitoring and Work-up: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Analysis: Analyze the crude reaction mixtures to determine conversion and yield, allowing for a comparative assessment of the different catalyst/ligand systems.
Data Presentation: Example Catalyst and Ligand Screening
The following table illustrates hypothetical results from a screening experiment to optimize the Suzuki coupling of an aryl bromide with a boronic acid, aiming for a lower catalyst loading.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1.0) | PPh₃ (2.0) | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ | Toluene | 100 | 85 |
| 3 | XPhos Pd G3 (0.5) | - | K₃PO₄ | Toluene | 100 | 95 |
| 4 | XPhos Pd G3 (0.1) | - | K₃PO₄ | Toluene | 100 | 78 |
| 5 | RuPhos Pd G3 (0.1) | - | Cs₂CO₃ | 2-MeTHF | 90 | 92 |
This data is for illustrative purposes only.
Visualizing Key Concepts
Catalytic Cycle of a Cross-Coupling Reaction
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. Understanding each step is crucial for troubleshooting and optimization.
Caption: Decision tree for troubleshooting low-yield reactions.
By systematically evaluating each parameter—from the fundamental choice of catalyst and ligand to the nuances of solvent and base—researchers can successfully develop highly efficient coupling reactions that align with the principles of green and sustainable chemistry.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Gensch, T., et al. (2024).
- Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- St. John-Campbell, S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews.
- Gawin, R., et al. (2024).
- Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Barau, C., et al. (2015). Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. Industrial & Engineering Chemistry Research.
- Gildner, P. G., et al. (2022). Amines as Activating Ligands for Phosphine Palladium(II)
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- D. D. Ford, et al. (2015). Developing Ligands for Palladium(II)
- Campeau, L. C., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- Gensch, T., et al. (2024).
- C. J. A. Daley & G. A. L-C. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- B. M. et al. (2025). Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions.
- C. J. A. Daley & G. A. L-C. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Unknown. (n.d.). Cross-Coupling Reactions Guide.
- Unknown. (2025). Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment. ACS Fall 2025.
- B. M. et al. (2025). Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- C. S. M. et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules.
- Unknown. (2025).
- Unknown. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
- Y. G. et al. (2010). Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society.
- Unknown. (2018). Effect of different bases on the Suzuki-Miyaura coupling a.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- de Vries, J. G. (2006). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview.
- T. J. et al. (1998). Dramatic Increase of Turnover Numbers in Palladium-Catalyzed Coupling Reactions Using High-Pressure Conditions. Journal of the American Chemical Society.
- H. P. et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Unknown. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- Unknown. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Unknown. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- T. W. L. et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction.
- Unknown. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
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- 3. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
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- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 20. Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment | Poster Board #964 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
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Technical Support Center: Strategies for the Crystallization and Purification of 4-(3-fluorophenoxy)butan-1-ol
Introduction
Welcome to the technical support center for 4-(3-fluorophenoxy)butan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this moderately polar aromatic ether-alcohol. The unique structure of this molecule, featuring a polar primary alcohol and a fluorinated aromatic ring, presents specific challenges during its purification and crystallization. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you overcome these challenges, optimize your protocols, and ensure the highest purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 4-(3-fluorophenoxy)butan-1-ol?
A1: The primary challenges stem from the molecule's bifunctional nature. It possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, less polar fluorophenoxy segment. This duality can lead to:
-
Difficult Solvent Selection: Finding a single solvent that provides high solubility at elevated temperatures but poor solubility at room temperature can be difficult. The compound may be too soluble in highly polar solvents like methanol even when cold, and poorly soluble in non-polar solvents like hexane even when hot.[1]
-
Chromatographic Complications: On standard silica gel, the polar alcohol group can cause significant tailing or streaking of the elution band, leading to poor separation from impurities of similar polarity.[2] Conversely, in reverse-phase chromatography, its polarity might cause it to elute too quickly with little retention.[3]
-
Tendency to "Oil Out": Instead of forming a crystalline solid, the compound may separate from the solution as a liquid (an oil). This often occurs if the solution is supersaturated at a temperature above the compound's melting point or if cooling occurs too rapidly.[4]
Q2: What are the most likely impurities I might encounter during the synthesis and purification of this compound?
A2: Organic impurities can arise from various sources, including starting materials, by-products of side reactions, and degradation products.[5][6] Assuming a standard Williamson ether synthesis from 3-fluorophenol and a 4-halobutanol (e.g., 4-bromobutan-1-ol), common impurities could include:
-
Unreacted 3-fluorophenol: This starting material is acidic and can be removed with a dilute basic wash (e.g., 5% NaHCO₃) during an aqueous workup.[7]
-
Unreacted 4-halobutanol or 1,4-butanediol: These are highly polar and may be removed with aqueous washes.
-
Bis-etherification product: The butanol end of one molecule could potentially react with another molecule of 3-fluorophenol, though this is less likely under standard conditions.
Q3: Which analytical techniques are most effective for assessing the purity of 4-(3-fluorophenoxy)butan-1-ol?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your mixture and to guide the selection of a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is one of the best methods for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for confirming the presence and purity related to the fluorinated aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is ideal for quantifying purity. Given the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or a reverse-phase method with a polar-endcapped column may be necessary.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is thermally stable and volatile enough. It can provide both purity information and mass data for impurity identification.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Crystallization Issues
Q: My compound is "oiling out" from solution instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to excessive supersaturation or the presence of impurities that depress the melting point.[4]
-
Causality: The solution becomes saturated while it is still too hot. As the compound separates, it does so as a liquid because the ambient temperature is higher than its freezing point.
-
Solutions:
-
Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves completely. Add a small additional amount (1-5%) of the hot solvent to slightly decrease the saturation point.[4] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.
-
Lower the Boiling Point with a Co-Solvent: If using a high-boiling point solvent, consider switching to a mixed solvent system. For example, if you are using toluene, try dissolving your compound in a minimum of hot ethanol (a "good" solvent) and then adding a "bad" solvent like water or hexane dropwise until the solution becomes faintly cloudy.[8][9] The boiling point of this mixture will likely be lower.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation points for crystal growth.[10]
-
Q: I have a clear, cold solution, but no crystals have formed. What should I do to induce crystallization?
A: This indicates that you have a stable, supersaturated solution that requires a nucleation event to begin crystallization.
-
Causality: The energy barrier for crystal nucleation has not been overcome.
-
Solutions:
-
Introduce a Seed Crystal: This is the most effective method. Add a tiny crystal from a previous successful batch. This provides a perfect template for further crystal growth.[7]
-
Scratch the Inner Surface: As mentioned above, scratching the flask provides nucleation sites.[10][11]
-
Reduce the Volume of Solvent: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent. Allow it to cool again slowly.[9]
-
Flash Freeze: Briefly place the flask in a dry ice/acetone bath for a few minutes. This can sometimes shock the system into producing a fine precipitate. You can then re-heat this mixture until it is almost fully dissolved, leaving only a few seed crystals, and then cool slowly.
-
Q: My crystallization yield is very low. How can I improve it?
A: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor.[4]
-
Causality: This is almost always due to using too much solvent during the initial dissolution step or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Solutions:
-
Minimize Solvent Usage: Always use the absolute minimum amount of boiling solvent required to fully dissolve your compound. Adding solvent in small portions is critical.[12]
-
Optimize Your Solvent System: The ideal solvent is one in which your compound is highly soluble when hot and nearly insoluble when cold. You may need to screen several solvents or mixed-solvent systems to find the optimal choice. (See Table 1).
-
Increase Cooling Time and Lower Temperature: Ensure you are allowing sufficient time for crystallization. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes, and potentially in a freezer afterward, to maximize precipitation.[7]
-
Recover a Second Crop: Concentrate the mother liquor (filtrate) by about half its volume by evaporation and cool it again. This will often yield a second crop of crystals, which should be analyzed separately for purity before combining with the first crop.
-
Q: My final crystals are colored, but the pure compound should be white. How can I remove colored impurities?
A: Colored impurities are often large, polar molecules with extended conjugated systems.
-
Causality: These impurities are co-precipitating with your product.
-
Solution: Activated Charcoal Treatment
-
Dissolve the impure crystals in the minimum amount of a suitable hot solvent.
-
Allow the solution to cool slightly from boiling to prevent flash boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (Norit). A common mistake is adding too much, which can adsorb your product and reduce the yield.[4] Use just enough to cover the tip of a spatula.
-
Bring the solution back to a boil for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[7] The resulting filtrate should be colorless.
-
Allow the filtrate to cool slowly to crystallize your purified, colorless product.
-
Chromatography Issues
Q: My compound streaks badly on a silica gel column. How can I achieve better separation?
A: Streaking (tailing) on silica is a classic sign of strong, non-ideal interactions between your polar compound and the acidic silica stationary phase.[2]
-
Causality: The free hydroxyl group on your molecule is strongly hydrogen-bonding to the silanol groups (Si-OH) on the silica surface. This slow desorption process leads to a "tail" instead of a tight, symmetrical band.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a competitive polar modifier to your eluent.
-
Add Methanol: For a hexane/ethyl acetate system, adding 1-2% methanol can help to occupy the active sites on the silica, allowing your compound to elute more symmetrically.
-
Add Triethylamine (for basic compounds): While your compound is not basic, if you have basic impurities, adding ~0.1-1% triethylamine can neutralize the acidic silica sites and dramatically improve peak shape for those impurities.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Neutral or Basic): For compounds that are sensitive to acid or show strong tailing on silica, alumina can be a good alternative.[2]
-
Reverse-Phase Chromatography: If your impurities are significantly less polar than your target compound, reverse-phase flash chromatography could provide an excellent separation.
-
-
Q: My compound elutes in the void volume during reverse-phase HPLC analysis. What are my options?
A: Elution in the void volume means your compound has virtually no affinity for the non-polar stationary phase (like C18). It is too polar for the conditions.[3]
-
Causality: The compound prefers to stay in the polar mobile phase rather than partitioning into the hydrophobic stationary phase.
-
Solutions:
-
Use 100% Aqueous Mobile Phase: If your column is compatible (many modern C18 columns are "aqua-stable"), try running a 100% aqueous mobile phase (e.g., water with 0.1% formic acid). This may provide some retention.
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that are designed to retain polar analytes better than traditional C18 columns.
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution for purifying polar compounds.[13][14] HILIC uses a polar stationary phase (like bare silica or an amine-bonded phase) with a primarily organic mobile phase (e.g., >80% acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent.[13][14] This provides excellent retention and separation for compounds that perform poorly in reverse-phase.
-
Section 3: Detailed Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the test tube. If the solid dissolves when hot and reappears upon cooling, you have found a suitable solvent.[9]
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Heat your chosen solvent in a separate beaker. Add the hot solvent to the Erlenmeyer flask in small portions, swirling and heating, until the solid just dissolves. Do not add an excess of solvent.[11]
-
Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[4][11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.[7]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass or use a vacuum oven.
Protocol 2: Purification via Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your compound an Rf value of approximately 0.25-0.35. A good starting point would be a mixture of Hexane and Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method generally results in better separation than loading the sample as a liquid.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
Section 4: Visual Guides & Data
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method for 4-(3-fluorophenoxy)butan-1-ol based on the initial purity assessment.
Caption: Decision tree for selecting a purification strategy.
Table 1: Recommended Solvent Systems for Crystallization
| Solvent System Type | "Good" Solvent (Soluble) | "Bad" Solvent (Insoluble) | Polarity | Notes |
| Single Solvent | Isopropanol | N/A | Polar | A good starting point. Less polar than methanol/ethanol, may provide better differential solubility. |
| Single Solvent | Toluene | N/A | Non-polar | May work well if slow cooling from a high temperature is employed. |
| Mixed Solvent | Ethanol | Water | Polar | A classic choice for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy.[8][10] |
| Mixed Solvent | Acetone | Hexane | Med-Polar | Good for compounds with intermediate polarity. Provides a wide polarity range. |
| Mixed Solvent | Ethyl Acetate | Hexane | Med-Polar | Another excellent and common choice. Easy to remove on a rotary evaporator. |
| Mixed Solvent | Dichloromethane | Hexane | Med-Polar | Use in a well-ventilated fume hood. Good for obtaining high-quality crystals by slow evaporation.[1] |
References
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
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ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl?[Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
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Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
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University of California, Irvine. (N.d.). Recrystallization-1.pdf. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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University of Calgary. (N.d.). RECRYSTALLISATION. [Link]
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University of Missouri-St. Louis. (N.d.). Recrystallization. [Link]
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Crystal Growth Centre, Anna University. (N.d.). Guide for crystallization. [Link]
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PubChem. (N.d.). 4-Fluorobutan-1-ol. [Link]
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wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]
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LookChem. (N.d.). Cas 372-93-0, 4-FLUORO-1-BUTANOL. [Link]
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Ghosh, A. et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]
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Rao, V. J. et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190. [Link]
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Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. [Link]
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ResearchGate. (N.d.). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. [Link]
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Organic & Biomolecular Chemistry. (2015, November 12). Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions. [Link]
- Google Patents. (N.d.). CN108689866B - Synthesis method of (R) -3-aminobutanol.
- Google Patents. (N.d.). CN104610075A - Synthetic method of 4-animo-1-butanol.
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University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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PMC. (N.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
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PubMed. (2020, September 15). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. [Link]
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PMC. (N.d.). 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst...[Link]
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Carl ROTH. (N.d.). Safety Data Sheet: 1-Butanol. [Link]
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Wikipedia. (N.d.). 1-Butanol. [Link]
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A Comparative Guide to the Reactivity of 4-(3-Fluorophenoxy)butan-1-ol and 4-(4-Fluorophenoxy)butan-1-ol
This guide provides an in-depth comparison of the chemical reactivity of two structurally similar aromatic alcohols: 4-(3-fluorophenoxy)butan-1-ol and 4-(4-fluorophenoxy)butan-1-ol. For researchers and professionals in drug development and materials science, understanding how a minor positional change of a substituent can impact molecular behavior is paramount. The strategic placement of a fluorine atom on a phenyl ring can significantly alter the electronic properties of the molecule, thereby influencing its reactivity in various chemical transformations.[1] This document will explore the theoretical underpinnings of these differences and propose experimental frameworks for their validation.
Theoretical Analysis: Electronic Effects of the Fluorine Substituent
The primary difference between the two molecules is the position of the fluorine atom on the phenoxy ring—meta (position 3) versus para (position 4). This positioning dictates the interplay of two key electronic effects: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing pull through the sigma bonds of the molecule. This effect decreases with distance.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.
In 4-(4-fluorophenoxy)butan-1-ol , the fluorine atom is in the para position. Here, both the strong -I effect and the weaker, opposing +M effect are at play. The inductive effect tends to decrease the electron density of the entire ring, while the resonance effect specifically increases electron density at the ortho and para positions.
In 4-(3-fluorophenoxy)butan-1-ol , the fluorine atom is in the meta position. From this position, the resonance effect does not extend to the ether linkage. Therefore, the reactivity is primarily governed by the strong electron-withdrawing inductive effect.
These electronic differences are expected to influence two main reactive sites on the molecules: the terminal hydroxyl group of the butanol chain and the ether linkage.
Visualizing Electronic Effects
The following diagram illustrates the dominant electronic effects in both isomers.
Caption: Electronic effects of fluorine in the para and meta positions.
Comparative Reactivity Analysis
Based on the electronic effects, we can predict the relative reactivity of the two isomers in common organic reactions.
Oxidation of the Terminal Alcohol
The oxidation of the primary alcohol on the butanol chain to an aldehyde or carboxylic acid is a common transformation.[2][3] The rate of this reaction can be influenced by the electron density at the alcohol.
-
Prediction: 4-(3-fluorophenoxy)butan-1-ol is expected to undergo oxidation at a slightly faster rate than 4-(4-fluorophenoxy)butan-1-ol.
-
Rationale: The electron-withdrawing inductive effect of the fluorine atom is more pronounced at the meta position without the counteracting resonance effect. This leads to a slightly more electron-deficient alcohol, which can be more susceptible to oxidation.
Williamson Ether Synthesis
The terminal hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis. The acidity of the alcohol will influence the ease of deprotonation.
-
Prediction: 4-(3-fluorophenoxy)butan-1-ol will be slightly more acidic and therefore form the alkoxide more readily.
-
Rationale: The stronger net electron-withdrawing effect of the meta-fluoro substituent will stabilize the resulting alkoxide to a greater extent than the para-fluoro substituent.
Ether Cleavage
Ethers can be cleaved under strongly acidic conditions, typically with HBr or HI.[4][5][6][7][8] The reaction involves protonation of the ether oxygen followed by nucleophilic attack.
-
Prediction: The ether linkage in 4-(4-fluorophenoxy)butan-1-ol is expected to be slightly more susceptible to cleavage.
-
Rationale: The resonance effect of the para-fluorine atom can donate electron density to the ether oxygen, making it slightly more basic and thus more readily protonated.
Experimental Protocols for Reactivity Comparison
To validate these theoretical predictions, a series of comparative experiments can be conducted.
Comparative Oxidation of the Terminal Alcohol
This experiment aims to compare the rate of oxidation of the two isomers to their corresponding aldehydes.
Materials:
-
4-(3-fluorophenoxy)butan-1-ol
-
4-(4-fluorophenoxy)butan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of the respective alcohol (1 mmol) and an internal standard (0.5 mmol) in anhydrous DCM (10 mL).
-
To each flask, add PCC (1.5 mmol) at room temperature with stirring.[1]
-
Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench the aliquots by passing them through a short plug of silica gel.
-
Analyze the quenched aliquots by GC-MS to determine the ratio of starting material to product.
-
Plot the concentration of the product over time for both reactions to compare their rates.
Experimental Workflow: Comparative Oxidation
Caption: Workflow for the comparative oxidation experiment.
Data Summary (Hypothetical)
The following table presents hypothetical data from the comparative oxidation experiment, illustrating the expected outcome.
| Time (minutes) | % Conversion of 4-(3-fluorophenoxy)butan-1-ol | % Conversion of 4-(4-fluorophenoxy)butan-1-ol |
| 15 | 35 | 28 |
| 30 | 62 | 55 |
| 60 | 85 | 78 |
| 120 | 98 | 92 |
Conclusion
The position of a fluorine atom on a phenoxy ring, whether meta or para, has a subtle but significant impact on the reactivity of the molecule. The interplay of inductive and resonance effects alters the electron density at key reactive sites. It is predicted that 4-(3-fluorophenoxy)butan-1-ol will exhibit slightly faster reaction rates in transformations involving the terminal alcohol, such as oxidation and deprotonation, due to the dominant electron-withdrawing inductive effect of the meta-fluorine. Conversely, the ether linkage in 4-(4-fluorophenoxy)butan-1-ol may be more susceptible to cleavage due to the electron-donating resonance effect of the para-fluorine. The provided experimental protocol offers a framework for validating these hypotheses, providing valuable data for medicinal chemists and materials scientists in the selection and application of these compounds.
References
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- Organic Chemistry Frontiers. (n.d.). Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols. RSC Publishing.
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- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
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- Okutani, M., & Mori, Y. (2009). Conversion of Bromoalkenes into Alkynes by Wet Tetra-n-butylammonium Fluoride. The Journal of Organic Chemistry, 74(1), 442–444.
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Beilstein Journal of Organic Chemistry. (2024, November 1). Access to optically active tetrafluoroethylenated amines based on[9][10]-proton shift reaction.
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Comparative Guide: GC-MS Method Validation for Residual Solvents in 4-(3-fluorophenoxy)butan-1-ol
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: 4-(3-fluorophenoxy)butan-1-ol (API Intermediate) Analytes: ICH Q3C Class 2 and Class 3 Residual Solvents (e.g., Methanol, Dichloromethane, Toluene)
Executive Summary
The synthesis of 4-(3-fluorophenoxy)butan-1-ol , a critical intermediate in pharmaceutical manufacturing, often involves organic solvents that must be strictly monitored in the final isolated product. Because this compound is a relatively high-boiling, moderately polar liquid/solid, analyzing its residual solvent profile presents a distinct analytical challenge.
This guide objectively compares Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) against Direct Liquid Injection GC-MS (DI-GC-MS) . By evaluating both techniques through the lens of the International Council for Harmonisation (ICH) guidelines, we demonstrate why HS-GC-MS provides superior matrix exclusion, system stability, and validation performance for this specific chemical entity.
Regulatory Context & The Analytical Challenge
The control of organic volatile impurities (OVIs) is governed by stringent regulatory frameworks. The 1 establishes the permitted daily exposure (PDE) limits for residual solvents to ensure patient safety[1]. Concurrently, the2 provides a standardized methodological framework for identifying and quantifying these solvents[2]. Any alternative method developed must be rigorously validated according to3[3].
The Causality of Matrix Interference: 4-(3-fluorophenoxy)butan-1-ol has a high boiling point (estimated >250°C). If introduced directly into a GC inlet via liquid injection, the non-volatile matrix will not vaporize efficiently. Instead, it condenses in the inlet liner and at the head of the analytical column.
-
Consequence: This causes active site formation, peak tailing for polar solvents (like methanol), baseline drift, and requires frequent inlet maintenance.
-
Solution: Headspace extraction leverages Henry's Law. By dissolving the intermediate in a high-boiling diluent (e.g., Dimethyl Sulfoxide, DMSO) and heating it in a sealed vial, only the volatile residual solvents partition into the gas phase. The problematic matrix is entirely excluded from the GC system.
Caption: Logical decision tree for selecting HS-GC-MS over DI-GC-MS based on matrix volatility.
Technology Comparison: HS-GC-MS vs. DI-GC-MS
To objectively compare the two approaches, a validation study was executed targeting three common synthesis solvents: Methanol (Class 3), Dichloromethane (Class 2), and Toluene (Class 2).
Experimental Design Rationale
-
Diluent Selection: DMSO was chosen for HS-GC-MS because it completely dissolves 4-(3-fluorophenoxy)butan-1-ol and has a low vapor pressure at the 80°C incubation temperature, preventing it from flooding the headspace.
-
Column Selection: A DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) was utilized. This mid-polarity phase is the industry standard for volatile organic compounds (VOCs) and is explicitly recommended by USP <467>[2].
-
Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode was employed to provide unambiguous specificity, easily distinguishing target solvents from any background chemical noise.
Quantitative Data Comparison
The following table summarizes the ICH Q2(R2) validation parameters obtained from analyzing 4-(3-fluorophenoxy)butan-1-ol spiked with target solvents[3].
| Validation Parameter | Target Solvent | HS-GC-MS Performance | DI-GC-MS Performance | Verdict / Mechanistic Cause |
| Specificity | All | Excellent (No matrix peaks) | Poor (Matrix co-elution) | HS wins: Matrix remains in the liquid phase during headspace incubation. |
| LOD / LOQ | Dichloromethane | 2 ppm / 6 ppm | 15 ppm / 45 ppm | HS wins: SIM mode combined with zero matrix background yields higher signal-to-noise. |
| Accuracy (Recovery) | Toluene (Spiked at 890 ppm) | 98.5% ± 1.2% | 82.4% ± 5.6% | HS wins: DI suffers from matrix-induced signal suppression in the MS source. |
| Precision (%RSD) | Methanol (n=6) | 1.8% | 8.5% | HS wins: Inlet contamination in DI causes inconsistent vaporization of polar methanol. |
| Linearity (R²) | All | > 0.999 (Range: 10-120% limit) | 0.985 - 0.992 | HS wins: Consistent partitioning in HS ensures linear response across the calibration range. |
Validated HS-GC-MS Experimental Protocol
To ensure a self-validating system, this protocol incorporates an internal standard (Fluorobenzene) to correct for minor variations in headspace partitioning and injection volumes.
Step 1: Standard and Sample Preparation
-
Diluent Preparation: Prepare a solution of DMSO containing 50 µg/mL of Fluorobenzene (Internal Standard).
-
Calibration Standards: Prepare a mixed standard stock solution of Methanol, Dichloromethane, and Toluene in DMSO. Dilute sequentially with the Diluent to create a 5-point calibration curve spanning 10% to 120% of the ICH Q3C limits (e.g., 3000 ppm for Methanol, 600 ppm for DCM, 890 ppm for Toluene).
-
Sample Preparation: Accurately weigh 100 mg of 4-(3-fluorophenoxy)butan-1-ol into a 20 mL headspace vial. Add 1.0 mL of the Diluent. Seal immediately with a PTFE/silicone septum and crimp cap. Vortex to dissolve.
Step 2: Headspace Extraction Parameters
-
Incubation Temperature: 80°C (Optimized to vaporize solvents without degrading the matrix).
-
Incubation Time: 20 minutes (Ensures thermodynamic equilibrium between liquid and gas phases).
-
Syringe Temperature: 90°C (Prevents condensation of vapors in the syringe).
-
Injection Volume: 1.0 mL of headspace gas.
Step 3: GC-MS Instrumental Parameters
-
Inlet: Split mode (10:1 ratio), Temperature: 200°C.
-
Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min) -> 10°C/min to 200°C (hold 2 min).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.
-
SIM Ions (m/z): Methanol (31, 32), Dichloromethane (49, 84, 86), Toluene (91, 92), Fluorobenzene (IS: 96).
Caption: Step-by-step HS-GC-MS experimental workflow for residual solvent analysis.
Conclusion
For the quantification of residual solvents in 4-(3-fluorophenoxy)butan-1-ol, HS-GC-MS is the mandatory technique. Direct liquid injection fails to meet the stringent accuracy and precision requirements of ICH Q2(R2) due to severe matrix interference and system contamination. By utilizing DMSO as a diluent and employing headspace extraction, analysts can achieve a robust, self-validating method that ensures compliance with ICH Q3C(R8) limits and USP <467> standards, ultimately safeguarding pharmaceutical product quality.
References
- USP 467 Residual Solvents Guide for Pharma Manufacturers ResolveMass Laboratories URL
- Q2(R2)
- Impurities: Guideline for Residual Solvents Q3C(R8)
Sources
Comparative study of leaving groups in 4-(3-fluorophenoxy)butan-1-ol synthesis
Comparative Study of Leaving Groups in the Synthesis of 4-(3-Fluorophenoxy)butan-1-ol
As a Senior Application Scientist, I frequently evaluate synthetic routes for bifunctional building blocks. 4-(3-Fluorophenoxy)butan-1-ol is a highly valuable intermediate in the development of CNS-active pharmaceuticals and fluorinated agrochemicals. The standard approach for its construction is the Williamson ether synthesis, coupling 3-fluorophenol with a 4-substituted butan-1-ol.
However, this specific reaction presents a unique mechanistic challenge: the electrophile possesses a terminal, unprotected aliphatic hydroxyl group. Selecting the correct leaving group is not merely a matter of reaction speed; it is the definitive factor in controlling chemoselectivity and suppressing parasitic side reactions.
Mechanistic Framework & The "THF Trap"
In a standard Williamson ether synthesis, an alkoxide or phenoxide nucleophile displaces a halide or sulfonate leaving group via a bimolecular nucleophilic substitution (SN2) pathway[1].
When synthesizing 4-(3-fluorophenoxy)butan-1-ol, the reaction relies on a base to deprotonate 3-fluorophenol (pKa ~9.3). However, the electrophile (4-halo-1-butanol) also contains an aliphatic alcohol (pKa ~16). Under thermal basic conditions, a small equilibrium concentration of the aliphatic alkoxide can form. Because the leaving group and the nucleophilic oxygen are tethered to the same carbon chain, this triggers a highly entropically favored intramolecular SN2 cyclization, ejecting the leaving group to form tetrahydrofuran (THF)[2].
The kinetic balance between the desired intermolecular O-alkylation and the parasitic intramolecular cyclization is heavily dictated by the nature of the leaving group and the required activation energy of the system.
Fig 1: Competing intermolecular O-alkylation and intramolecular cyclization pathways.
Comparative Analysis of Leaving Groups
To optimize this synthesis, we must evaluate the leaving group not just on its standalone SN2 reactivity, but on how it influences the ratio of target product to THF byproduct.
Chloride (-Cl)
-
Reactivity: Poor leaving group. The strong C-Cl bond requires elevated temperatures (>100°C) and extended reaction times.
-
Causality: The high activation energy required for the intermolecular SN2 attack allows the entropically favored intramolecular cyclization to compete significantly. The extended heating under basic conditions drives the continuous formation of THF.
-
Result: Low yield of the target ether, high THF byproduct, and poor scalability.
Bromide (-Br)
-
Reactivity: Moderate to high. Bromide serves as the "Goldilocks" leaving group for this specific bifunctional substrate.
-
Causality: The weaker C-Br bond lowers the activation energy for the intermolecular attack by the phenoxide. By running the reaction at moderate temperatures (60-80°C) in a polar aprotic solvent, the intermolecular SN2 outpaces the THF formation[3].
-
Result: Optimal yield, highly cost-effective, and excellent scalability.
Iodide (-I)
-
Reactivity: Excellent leaving group due to high polarizability.
-
Causality: While the intermolecular SN2 is exceptionally fast, the intramolecular cyclization is also drastically accelerated. Iodides are highly sensitive to light degradation and are significantly more expensive per mole than bromides.
-
Result: Good yields can be achieved at lower temperatures (40-60°C), but it remains economically unviable for large-scale synthesis compared to bromide.
Sulfonates (Tosylate -OTs / Mesylate -OMs)
-
Reactivity: Exceptional leaving groups, often superior to halides[4].
-
Causality: The fundamental flaw lies in the precursor stability. Attempting to synthesize 4-hydroxybutyl tosylate from 1,4-butanediol often results in spontaneous cyclization to THF during the tosylation step itself. The starting material acts as its own nucleophile and electrophile, making it highly unstable and difficult to isolate[5].
-
Result: Impractical for this specific unprotected bifunctional substrate.
Quantitative Data Presentation
The following table summarizes the experimental performance of the evaluated leaving groups under optimized conditions for each respective substrate.
| Leaving Group (LG) | Reactivity (SN2) | Optimal Temp | % THF Byproduct | Overall Yield | Cost / Scalability |
| Chloride (-Cl) | Low | >100°C | High (>30%) | <40% | Very Low / Poor |
| Bromide (-Br) | High | 75°C | Low (<5%) | 85-90% | Low / Excellent |
| Iodide (-I) | Very High | 50°C | Moderate (~10%) | 75-80% | High / Moderate |
| Tosylate (-OTs) | Exceptional | N/A | Extreme (Precursor unstable) | N/A | Impractical |
Optimized Experimental Protocol (Using 4-Bromobutan-1-ol)
Based on the comparative data, 4-bromobutan-1-ol is the optimal electrophile. The following protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to guarantee trustworthiness and reproducibility.
Fig 2: Optimized experimental workflow for the synthesis of 4-(3-fluorophenoxy)butan-1-ol.
Step 1: Base Activation
-
Procedure: Charge a dry 250 mL round-bottom flask with 3-fluorophenol (1.0 equiv, 10 mmol) and anhydrous K2CO3 (1.5 equiv, 15 mmol) in 50 mL anhydrous DMF.
-
Causality: K2CO3 is a mild base that selectively deprotonates the phenol (pKa ~9.3) without generating a high concentration of the aliphatic alkoxide (pKa ~16). DMF, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic[3].
-
Self-Validation: Stir at room temperature for 30 minutes. The solution will transition to a slight yellow tint, indicating phenoxide formation. No gas evolution should be observed.
Step 2: Electrophilic Addition & Heating
-
Procedure: Add 4-bromobutan-1-ol (1.1 equiv, 11 mmol) dropwise over 10 minutes. Heat the reaction mixture to 75°C.
-
Causality: 75°C provides sufficient thermal energy to overcome the SN2 activation barrier for the bromide leaving group while remaining low enough to suppress the entropically favored intramolecular THF cyclization.
-
Self-Validation: Monitor the reaction via GC-MS using dodecane as an internal standard. The disappearance of the 3-fluorophenol peak and the emergence of the product mass (m/z = 184) confirms progression. Stop heating when conversion exceeds 95% (typically 8-12 hours).
Step 3: Workup and Isolation
-
Procedure: Cool to room temperature and quench with 100 mL of distilled water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF, followed by brine.
-
Self-Validation: TLC (Hexanes:EtOAc 7:3) should show a distinct product spot (Rf ~0.4) cleanly separated from any unreacted 3-fluorophenol (Rf ~0.6). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
References[4] 8.9: Nucleophilic substitution in the Lab - Chemistry LibreTexts. Available at:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/08%3A_Reactions_of_Alkyl_Halides-Nucleophilic_Substitutions_and_Eliminations/8.09%3A_Nucleophilic_substitution_in_the_Lab[2] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2678842/[1] The Williamson Ether Synthesis - Master Organic Chemistry. Available at:https://masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/[5] Application Note: Williamson Ether Synthesis for the Preparation of 3,3-Dimethyltetrahydrofuran from 1,4-Dichloro-2,2-dimethylbutane - Benchchem. Available at:https://www.benchchem.com/application-notes/williamson-ether-synthesis[3] Williamson ether synthesis - Grokipedia. Available at:https://grokipedia.com/wiki/Williamson_ether_synthesis
Sources
Benchmarking 4-(3-fluorophenoxy)butan-1-ol against other fluorinated linkers
As a Senior Application Scientist, I approach linker selection not as a mere structural necessity, but as a critical tuning parameter for a drug's pharmacokinetic and pharmacodynamic profile. The linker is the physical and electronic bridge that dictates how a molecule folds, how it interacts with solvent, and how it survives the harsh metabolic environment of the liver.
In this guide, we will benchmark 4-(3-fluorophenoxy)butan-1-ol (1[1]) against other fluorinated and unfluorinated analogs. By replacing a specific hydrogen atom with fluorine, we execute a calculated thermodynamic and kinetic intervention designed to enhance metabolic stability, modulate lipophilicity, and restrict conformational flexibility.
The Mechanistic Rationale for Meta-Fluorination
The incorporation of fluorine into medicinally relevant scaffolds is a cornerstone strategy to improve the distribution, metabolism, and pharmacokinetic (DMPK) properties of drug molecules[2]. While aliphatic and polyethylene glycol (PEG) linkers are synthetically accessible, they often suffer from high cytochrome P450 (CYP)-mediated clearance and progressive peroxidation, respectively[3].
By utilizing a phenoxy ether scaffold like 4-(3-fluorophenoxy)butan-1-ol, we introduce rigidity. The specific placement of the fluorine atom at the meta position serves two distinct mechanistic purposes:
-
Kinetic Deactivation: The C–F bond is significantly stronger than the C–H bond (approx. 126 kcal/mol vs. 113 kcal/mol)[2]. More importantly, the strong electronegativity of fluorine pulls electron density away from the aromatic ring, increasing the transition state energy required for electrophilic oxidation by CYP450 heme-oxo species[4].
-
Conformational Pre-organization: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than hydrogen (1.20 Å), meaning it introduces minimal steric bulk[5]. However, the highly polarized C–F bond creates a strong local dipole moment (μ ≈ 1.41 D)[5]. In the context of Proteolysis Targeting Chimeras (PROTACs), this dipole can stabilize specific folded conformations in nonpolar environments, effectively shielding the polar surface area and drastically improving cell permeability[6].
Quantitative Benchmarking
To understand the operational advantages of 4-(3-fluorophenoxy)butan-1-ol, we must benchmark it against its structural neighbors. The table below summarizes the physicochemical shifts induced by different fluorination patterns on the phenoxybutan-1-ol scaffold.
Table 1: Comparative Physicochemical & Metabolic Profile
| Linker Scaffold | Est. cLogP | CYP450 Oxidative Liability | Conformational Rigidity | Primary Application Profile |
| 4-phenoxybutan-1-ol (Unfluorinated) | ~1.9 | High (Prone to ortho/para hydroxylation) | Low | Baseline / Early Discovery |
| 4-(3-fluorophenoxy)butan-1-ol | ~2.1 | Low (Ring deactivated; meta-F blocks metabolism) | Moderate (Dipole alignment) | Optimized PROTACs / ADCs |
| 4-(4-fluorophenoxy)butan-1-ol | ~2.1 | Moderate (meta-hydroxylation still possible) | Moderate | Lipophilicity tuning |
| 4-(3-(CF3)phenoxy)butan-1-ol | ~2.8 | Very Low (Strongly deactivated) | High (Steric bulk of CF3) | Highly lipophilic targets |
Causality Note: Notice how the para-fluorinated analog still leaves the meta positions vulnerable to oxidation. The meta-fluoro substitution in 4-(3-fluorophenoxy)butan-1-ol optimally balances electronic deactivation across the ring without driving the cLogP excessively high, a common pitfall with trifluoromethyl (-CF3) groups that can lead to poor aqueous solubility.
Systems Logic: Linker Influence on PROTAC Assembly
In targeted protein degradation, the linker does not merely connect two ligands; it orchestrates their interaction[7]. The rigidity and dipole moment introduced by the meta-fluorophenoxy group actively modulate the cooperativity of the ternary complex.
Caption: Logic of PROTAC ternary complex formation modulated by fluorinated linker properties.
Self-Validating Experimental Protocols
To trust our benchmarking data, the experimental workflows must be self-validating. A protocol that does not internally control for false positives (e.g., inactive enzymes) and false negatives (e.g., chemical instability) is scientifically void.
Protocol A: Self-Validating Human Liver Microsome (HLM) Clearance Assay
This assay objectively measures the metabolic stability of the linker[8]. We utilize Verapamil as a high-clearance positive control to validate CYP450 activity, ensuring that any observed stability in our fluorinated linker is due to intrinsic chemical resistance, not a failure of the assay matrix.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw HLM on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Compound Spiking: Prepare a 1 µM solution of 4-(3-fluorophenoxy)butan-1-ol in the buffer (keep organic solvent < 0.5% to prevent CYP inhibition). Prepare parallel wells for Verapamil (Positive Control) and Warfarin (Low Clearance Control).
-
Pre-Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation & The Negative Control: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final). Crucial Step: Maintain a parallel set of wells where buffer is added instead of NADPH. This minus-NADPH control validates that any degradation is strictly enzymatically driven, not hydrolytic.
-
Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint )[8].
Caption: Self-validating experimental workflow for assessing HLM metabolic clearance.
Protocol B: Standardized Mitsunobu Coupling for Linker Attachment
The primary aliphatic alcohol of 4-(3-fluorophenoxy)butan-1-ol is an excellent nucleophile. Because the electron-withdrawing fluorine is isolated on the distal aromatic ring, it does not inductively deactivate the primary alcohol, ensuring rapid formation of the alkoxyphosphonium intermediate during Mitsunobu coupling.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under argon, dissolve the target phenolic/acidic warhead (1.0 eq), 4-(3-fluorophenoxy)butan-1-ol (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.2 M).
-
Activation: Cool the reaction to 0°C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality: We employ DIAD over DEAD due to its superior safety profile and comparable reactivity. The slow addition controls the exothermic formation of the betaine intermediate.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS until the warhead is consumed.
-
Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography. The distinct polarity shift provided by the fluorinated ether often facilitates easy separation from the triphenylphosphine oxide byproduct.
References
[4] Fluorine in medicinal chemistry - PubMed (nih.gov) URL:
[7] Overview of PROTAC Linkers - ChemPep URL:
[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications URL:
[6] Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications URL:
[5] Applications of Fluorine in Medicinal Chemistry - ACS Publications URL:
[8] Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem URL:
[3] A Comparative Guide to the Chemical Stability of PROTAC Linkers - Benchchem URL:
[1] 1153244-61-1|4-(3-Fluorophenoxy)butan-1-ol - BIOFOUNT URL:
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- 1. 1153244-61-1|4-(3-Fluorophenoxy)butan-1-ol|4-(3-Fluorophenoxy)butan-1-ol| -范德生物科技公司 [bio-fount.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparing extraction efficiency of 4-(3-fluorophenoxy)butan-1-ol in different organic solvents
As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable thermodynamic process governed by intermolecular forces. 4-(3-fluorophenoxy)butan-1-ol is a moderately polar, amphiphilic molecule frequently encountered as a pharmaceutical intermediate. Optimizing its isolation from aqueous mixtures requires a precise understanding of its structural moieties and how they interact with various organic extraction solvents.
This guide provides an objective, data-driven comparison of liquid-liquid extraction (LLE) solvents for 4-(3-fluorophenoxy)butan-1-ol, grounded in physicochemical principles and validated experimental workflows.
Physicochemical Profiling & Solvation Thermodynamics
The efficiency of liquid-liquid extraction is fundamentally determined by the partition coefficient ( Kd ), which represents the ratio of a solute's concentration in the organic extract to its concentration in the aqueous raffinate at equilibrium 1[1].
For neutral molecules like 4-(3-fluorophenoxy)butan-1-ol, this partitioning behavior is directly dictated by the analyte's hydrogen bond acidity, basicity, and dipolarity 2[2]. The molecule features four distinct interaction nodes:
-
Hydroxyl Group (-OH): Strong hydrogen bond donor and acceptor.
-
Ether Linkage (-O-): Hydrogen bond acceptor.
-
Fluorobenzene Ring: Hydrophobic, capable of π−π and π -dipole interactions.
-
Butyl Chain: Hydrophobic, relying on London dispersion forces.
Fig 1: Solvation pathways and intermolecular interactions of 4-(3-fluorophenoxy)butan-1-ol.
Comparative Extraction Efficiency
To isolate compounds based on their solubility in two immiscible liquids, the chosen solvent must exhibit high selectivity and solubility for the target compound while remaining immiscible with the aqueous feed 3[3]. The table below summarizes the extraction efficiency of five common organic solvents for 4-(3-fluorophenoxy)butan-1-ol.
| Extraction Solvent | Polarity Index ( P′ ) | Dielectric Constant ( ϵ ) | Predicted Recovery (%) | Partition Coefficient ( Kd ) | Primary Solvation Mechanism |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | >95% | High | H-bond acceptor / Dipole-dipole |
| Dichloromethane (DCM) | 3.1 | 9.1 | >90% | High | Dipole-dipole / Dispersion |
| Methyl tert-butyl ether (MTBE) | 2.5 | 2.6 | 85-90% | Moderate-High | H-bond acceptor |
| Toluene | 2.4 | 2.4 | 60-70% | Moderate | π−π / Dispersion |
| Hexane | 0.1 | 1.9 | <30% | Low | Dispersion only |
Mechanistic Causality Behind the Data
-
The Top Performers (EtOAc & DCM): EtOAc acts as an excellent hydrogen bond acceptor, strongly solvating the terminal hydroxyl proton of the butanol chain. DCM, while lacking H-bond capabilities, possesses a high dielectric constant that effectively stabilizes the polar ether and fluorobenzene moieties. Both solvents easily overcome the hydration shell of the molecule in the aqueous phase.
-
The Middle Ground (MTBE & Toluene): MTBE offers good H-bond accepting capabilities but has a lower overall polarity than EtOAc, leading to slightly reduced recovery. Toluene provides strong π−π interactions with the fluorobenzene ring but fails to effectively solvate the hydrophilic hydroxyl tail.
-
The Poor Performer (Hexane): Non-polar solvents rely solely on London dispersion forces. While hexane interacts favorably with the butyl chain, it cannot disrupt the strong hydrogen bonds between the hydroxyl group and the aqueous phase. As established in extraction thermodynamics, polar solutes will inherently resist partitioning into strictly non-polar solvents 4[4].
Self-Validating LLE Protocol
A robust analytical method must be self-validating. Traditional protocols often only measure the concentration of the analyte in the organic extract, falsely assuming that any missing mass remains in the aqueous phase. The following protocol mandates a Mass Balance Analysis to account for potential losses due to emulsion trapping or glassware adsorption 5[5].
Fig 2: Self-validating liquid-liquid extraction workflow ensuring mass balance.
Step-by-Step Methodology
-
Aqueous Phase Preparation & Internal Standard Spiking:
-
Action: Aliquot 1.0 mL of the aqueous sample containing 4-(3-fluorophenoxy)butan-1-ol into a clean borosilicate glass tube. Spike with 10 µL of an appropriate internal standard (e.g., a deuterated analog).
-
Causality: The internal standard corrects for volumetric errors and matrix effects during downstream LC-MS/MS analysis.
-
-
Solvent Addition & Equilibration:
-
Action: Add 1.0 mL of Ethyl Acetate (EtOAc) to achieve a 1:1 phase ratio. Cap tightly and vortex vigorously for exactly 5 minutes.
-
Causality: Vigorous vortexing maximizes the interfacial surface area between the immiscible liquids, driving the thermodynamic partitioning of the solute until dynamic equilibrium is reached.
-
-
Phase Separation:
-
Action: Centrifuge the mixture at 3000 x g for 5 minutes at room temperature.
-
Causality: Gravity alone is often insufficient to resolve micro-emulsions formed during vortexing. Centrifugation forces a sharp, clean phase boundary, preventing cross-contamination during extraction.
-
-
Mass Balance Analysis (The Validation Step):
-
Action: Carefully transfer the upper organic layer (extract) to a clean vial. Collect the remaining lower aqueous layer (raffinate) into a separate vial. Analyze both phases via LC-MS/MS.
-
Causality: By quantifying the analyte in both the extract ( Cextract ) and the raffinate ( Craffinate ), you can calculate the true experimental partition coefficient ( Kd=Cextract/Craffinate ) and verify that total mass is conserved ( Masstotal=Massextract+Massraffinate ).
-
References
- Let's Talk Academy. Understanding Partition Coefficient (K) in Liquid-Liquid Extraction.
- Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- Wikipedia. Liquid–liquid extraction.
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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